BIO-32546
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BIO-32546: A Potent and Selective Autotaxin Inhibitor for Neuropathic Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-32546 is a potent, selective, and orally bioavailable small molecule inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its target profile, in vitro and in vivo activity, pharmacokinetic properties, and the underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of ATX inhibition in various disease models, particularly in the context of neuropathic pain.
Introduction to Autotaxin and the LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][3][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA and choline.[3] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating a cascade of downstream signaling pathways that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and inflammation.[1][5] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and neurological disorders such as neuropathic pain.[1][2][4] Consequently, the inhibition of ATX presents a compelling therapeutic strategy for these conditions.
This compound: A Novel Non-Zinc Binding Autotaxin Inhibitor
This compound is a novel, reversible inhibitor of autotaxin that is distinguished by its non-zinc binding mechanism.[1][3] Extensive preclinical studies have demonstrated its high potency, selectivity, and favorable drug-like properties, including oral bioavailability and brain penetrance.[2][3][4]
Quantitative Data Summary
The biological activity and pharmacokinetic profile of this compound have been thoroughly characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Biological Activity of this compound [2][6]
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS |
| Selectivity (LPA1-3,5 Receptors) | > 10 µM | Not Specified |
| Selectivity (S1P1-5 Receptors) | > 10 µM | Not Specified |
| hERG Inhibition | 21.3% @ 10 µM | Not Specified |
| CYP Isoform Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | Not Specified |
Table 2: Pharmacokinetic Properties of this compound [2]
| Parameter | Rat | Human |
| Free Fraction (Plasma) | 0.45% | 0.66% |
| Solubility (pH 7) | 73.2 µg/mL | Not Reported |
| Permeability (Caco-2, Papp A-B) | 16.8 x 10⁻⁶ cm/s | Not Reported |
| In Vitro Clearance (Microsomes) | High | Low (12%) |
| Oral Bioavailability (F) | 66% | Not Reported |
| Brain/Plasma Ratio (Total, 4h) | 0.8 | Not Reported |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (FRET-based)
The potency of this compound against human autotaxin was determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Principle: This assay utilizes a synthetic substrate that is cleaved by ATX, leading to a measurable change in the FRET signal. The rate of this change is proportional to the enzyme's activity.
-
General Protocol:
-
Recombinant human autotaxin is incubated with varying concentrations of this compound in a suitable assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The change in fluorescence is monitored over time using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Plasma LPA Reduction Assay (LC-MS/MS)
The ability of this compound to reduce LPA levels in plasma was assessed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Principle: This highly sensitive and specific analytical technique allows for the accurate quantification of LPA in complex biological matrices like plasma.
-
General Protocol:
-
Human or rat plasma is incubated with varying concentrations of this compound.
-
The reaction is quenched, and lipids, including LPA, are extracted from the plasma sample.
-
The extracted lipids are separated by liquid chromatography and detected by tandem mass spectrometry.
-
The concentration of LPA is determined by comparing the signal to a standard curve.
-
The IC50 value for LPA reduction is then calculated.
-
In Vivo Efficacy in a Rat Model of Acute Pain (Complete Freund's Adjuvant)
The analgesic efficacy of this compound was evaluated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[7]
-
Principle: The injection of CFA into the paw of a rat induces a localized inflammatory response characterized by thermal hyperalgesia and mechanical allodynia, mimicking aspects of neuropathic pain.
-
General Protocol:
-
A baseline measurement of pain sensitivity (paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimuli) is taken.
-
CFA is injected into the plantar surface of one hind paw.
-
After a set period for inflammation to develop, this compound is administered orally at various doses.
-
Pain sensitivity is reassessed at multiple time points post-dosing.
-
The dose-dependent reversal of hyperalgesia and allodynia is used to determine the in vivo efficacy of the compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
The Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades. This compound acts as an inhibitor of ATX, thereby blocking the synthesis of LPA.
Drug Discovery and Development Workflow for this compound
This diagram outlines the logical progression from target identification to the selection of this compound as a preclinical candidate.
Conclusion
This compound is a highly potent and selective inhibitor of autotaxin with a promising preclinical profile. Its demonstrated efficacy in a relevant animal model of neuropathic pain, coupled with its favorable pharmacokinetic properties, underscores its potential as a valuable research tool and a candidate for further therapeutic development. This technical guide provides a solid foundation of data and methodologies to support ongoing and future investigations into the role of the ATX-LPA signaling axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Autotaxin-LPA Axis and the Potent Inhibitor BIO-32546
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, a critical pathway implicated in a wide range of physiological and pathological processes. It further details the characteristics and experimental evaluation of BIO-32546, a potent and selective Autotaxin inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting this important enzymatic pathway.
The Autotaxin-LPA Signaling Axis: A Core Overview
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][3] LPA, in turn, exerts its diverse biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[3][4] This signaling cascade is a key regulator of fundamental cellular processes, including proliferation, survival, migration, and differentiation.[4][5]
The ATX-LPA axis is integral to embryonic development, particularly in the formation of the vascular and nervous systems.[6] In adult life, it is involved in physiological processes such as wound healing and lymphocyte trafficking.[7][8] However, dysregulation of this pathway is strongly associated with the pathogenesis of numerous diseases, including cancer, fibrosis (e.g., pulmonary and liver fibrosis), inflammation, and neuropathic pain.[6][9][10] Consequently, inhibiting Autotaxin activity has emerged as a promising therapeutic strategy for a variety of clinical indications.
The signaling initiated by LPA binding to its receptors is complex and cell-type dependent, involving multiple heterotrimeric G proteins (Gq/11, Gi/o, G12/13, and Gs).[3][4] Activation of these G proteins leads to the engagement of various downstream effector pathways, including the phospholipase C (PLC), PI3K/Akt, and Rho/ROCK pathways, culminating in diverse cellular responses.[4]
This compound: A Potent, Selective, and Non-Zinc Binding Autotaxin Inhibitor
This compound is a novel, potent, and selective inhibitor of Autotaxin.[6] A key feature of this compound is its non-zinc binding mechanism of action, distinguishing it from other classes of ATX inhibitors.[6] It has demonstrated excellent oral bioavailability and the ability to penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies, particularly in the context of neurological diseases.[6]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters reported for this compound.
| Parameter | Value | Reference |
| IC50 | 1 nM | [6] |
| Binding Mechanism | Non-zinc binding, Reversible | [6] |
| hERG Inhibition | 21.3% @ 10 µM | [6] |
| Selectivity | >10 µM for S1P1-5 & LPA1-3,5 receptors | [6] |
Table 1: In Vitro Potency and Selectivity of this compound
| Animal Model | Dose | Effect | Reference |
| Rat CFA model of acute pain | 0.1, 0.3, 3, and 10 mg/kg (oral) | Demonstrated in vivo efficacy | [6] |
| Rat | 3 mg/kg and 10 mg/kg (oral) | Reduced plasma LPA levels to 61% and 48% at 6 hours post-dose, respectively | [6] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and the methodologies to study them is crucial for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the Autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating an Autotaxin inhibitor.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of an Autotaxin inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Autotaxin and the efficacy of its inhibitors.
Autotaxin Activity Assay (Using a Fluorogenic Substrate)
This protocol is based on the use of a fluorogenic LPC analogue, such as FS-3, which upon cleavage by Autotaxin, releases a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[4][8]
Materials:
-
Recombinant human Autotaxin
-
Fluorogenic substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)[11]
-
Test inhibitor (e.g., this compound)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm)
Procedure:
-
Prepare a working solution of recombinant Autotaxin in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) in Assay Buffer.
-
In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (Autotaxin alone) and a negative control (Assay Buffer alone).
-
Add the Autotaxin working solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of the fluorogenic substrate (e.g., 1-5 µM FS-3) in Assay Buffer.[11]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically, for example, every 1-2 minutes for a total of 30-60 minutes.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPA Receptor Signaling Assay (Calcium Mobilization)
This assay measures the ability of LPA, generated by Autotaxin, to activate its receptors on the cell surface, leading to an increase in intracellular calcium concentration.[1]
Materials:
-
A cell line endogenously or recombinantly expressing an LPA receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
LPC (Autotaxin substrate)
-
Recombinant human Autotaxin
-
Test inhibitor (e.g., this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) and Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader or a fluorescent imaging system
Procedure:
-
Seed the cells into a 96-well plate and culture overnight to form a confluent monolayer.
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 3 µM Fluo-4 AM), 2.5 mM probenecid, and 0.01% Pluronic F-127 in cell culture medium.[1]
-
Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS/HEPES buffer.
-
Add HBSS/HEPES buffer containing 2.5 mM probenecid to the wells.
-
In a separate plate, pre-incubate recombinant Autotaxin with serial dilutions of the test inhibitor (this compound) at 37°C for 15-30 minutes.
-
Initiate the LPA production by adding LPC to the Autotaxin-inhibitor mixture.
-
Transfer the Autotaxin/LPC/inhibitor mixture to the cell plate.
-
Immediately measure the change in fluorescence intensity over time (typically for 1-3 minutes) using a fluorescence plate reader.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Determine the inhibitory effect of this compound on LPA-induced calcium mobilization and calculate its IC50.
ERK Phosphorylation Assay (Western Blot)
Activation of LPA receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This can be detected by Western blotting.[12][13]
Materials:
-
Cell line expressing LPA receptors
-
Cell culture medium
-
LPA
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPA (e.g., 1-10 µM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities to determine the effect of the inhibitor on LPA-induced ERK phosphorylation.
This technical guide provides a solid foundation for understanding the Autotaxin-LPA axis and the inhibitor this compound. The detailed information on the signaling pathway, the properties of the inhibitor, and the experimental protocols will be a valuable asset for researchers in this dynamic field.
References
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. echelon-inc.com [echelon-inc.com]
- 12. Lysophosphatidic Acid Induces Early Growth Response-1 (Egr-1) Protein Expression via Protein Kinase Cδ-regulated Extracellular Signal-regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BIO-32546: A Potent Autotaxin Inhibitor for Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis. BIO-32546 has emerged as a potent, selective, and orally bioavailable inhibitor of autotaxin, the enzyme responsible for the majority of extracellular LPA production.[1] While direct studies of this compound in fibrosis models are not yet published, its mechanism of action and the substantial body of evidence from other ATX inhibitors strongly support its potential as a valuable tool for fibrosis research and a promising therapeutic candidate. This technical guide provides a comprehensive overview of the rationale and potential applications of this compound in preclinical fibrosis models, including detailed experimental protocols and comparative data from other relevant ATX inhibitors.
The Autotaxin-LPA Signaling Pathway in Fibrosis
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[1] LPA, in turn, signals through a family of G protein-coupled receptors (LPARs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival.[1] In the context of fibrosis, the ATX-LPA axis is a critical driver of disease progression. Elevated levels of both ATX and LPA have been observed in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cancer-associated fibrosis.[1][2][3] This signaling cascade promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition. Furthermore, the ATX-LPA axis contributes to a pro-inflammatory and pro-fibrotic microenvironment.
Quantitative Data Presentation
This compound is a highly potent ATX inhibitor with an IC50 of 1 nM.[1] Its favorable pharmacokinetic profile, including oral bioavailability, makes it an attractive candidate for in vivo studies. The following tables summarize the key in vitro and in vivo data for this compound and other notable ATX inhibitors that have been evaluated in fibrosis models. This comparative data provides a strong rationale for the potential efficacy of this compound in similar experimental settings.
Table 1: In Vitro Potency of Selected Autotaxin Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | Autotaxin | 1 | FRET-based assay | [1] |
| Ziritaxestat (GLPG1690) | Autotaxin | 100-500 | Enzymatic assay | [4] |
| IOA-289 | Autotaxin | 36 | Human plasma LPA18:2 reduction | [3][5] |
| PAT-505 | Autotaxin | 2 | Enzymatic assay | [6] |
Table 2: Preclinical Efficacy of Autotaxin Inhibitors in Fibrosis Models
| Compound | Fibrosis Model | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Not yet reported | - | - | Potent ATX inhibition suggests potential efficacy | [1] |
| Ziritaxestat (GLPG1690) | Bleomycin-induced pulmonary fibrosis | Mouse | Oral gavage | Reduced Ashcroft scores and collagen content | [1][7] |
| IOA-289 | Bleomycin-induced pulmonary fibrosis | Mouse | Oral gavage | Marked reduction in Ashcroft score and collagen content | [5][8] |
| IOA-289 | E0771 breast cancer (fibrotic) | Mouse | Oral gavage | Decreased collagen deposition (Masson's trichrome) | [2] |
| PAT-505 | Choline-deficient, high-fat diet (NASH) | Mouse | Oral gavage | Robustly reduced liver fibrosis | [9][10] |
| PAT-505 | STAM™ model (NASH) | Mouse | Oral gavage | Significant improvement in fibrosis | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-fibrotic potential of this compound.
In Vitro Fibroblast-to-Myofibroblast Differentiation Assay
Objective: To assess the ability of this compound to inhibit the differentiation of fibroblasts into collagen-producing myofibroblasts.
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Fibroblast growth medium (FGM)
-
Transforming growth factor-beta 1 (TGF-β1)
-
This compound
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
Procedure:
-
Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells/well in FGM and incubate overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in serum-free medium containing 0.1% BSA.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 to a final concentration of 2 ng/mL to all wells except the negative control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibody against α-SMA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining and normalize to the number of nuclei (DAPI).
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the efficacy of this compound in a preclinical model of lung fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice using isoflurane.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (1.5-3.0 U/kg) in 50 µL of sterile saline. Control animals receive saline only.
-
Administer this compound or vehicle orally, once daily, starting from day 1 post-bleomycin instillation (prophylactic regimen) or from day 7-10 (therapeutic regimen).
-
Monitor the body weight and clinical signs of the animals daily.
-
On day 14 or 21, euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest the lungs. Fix the left lung for histological analysis and homogenize the right lung for hydroxyproline (B1673980) assay.
Endpoint Analysis:
-
Histology: Stain lung sections with Masson's trichrome or Sirius Red to visualize collagen deposition. Score the severity of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Quantify the total collagen content in lung homogenates using a hydroxyproline assay.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Objective: To assess the efficacy of this compound in a preclinical model of liver fibrosis.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
This compound
-
Vehicle for oral administration
-
Anesthesia
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, 1:1 dilution in oil) twice a week for 4-8 weeks. Control animals receive oil only.
-
Administer this compound or vehicle orally, once daily, either from the start of CCl4 treatment or after fibrosis has been established.
-
Monitor animal health and body weight regularly.
-
At the end of the study period, euthanize the animals and collect blood and liver tissue.
Endpoint Analysis:
-
Serum Analysis: Measure liver enzymes (ALT, AST) in the serum.
-
Histology: Stain liver sections with Sirius Red to visualize and quantify collagen deposition.
-
Gene Expression: Analyze the mRNA expression of fibrotic markers (e.g., α-SMA, Col1a1) in liver tissue by qRT-PCR.
-
Collagen Content: Determine the hydroxyproline content in liver homogenates.
Mandatory Visualizations
This compound is a potent and selective autotaxin inhibitor with a promising pharmacokinetic profile. Based on the well-established role of the ATX-LPA axis in fibrosis and the compelling preclinical data from other ATX inhibitors, this compound represents a highly valuable tool for investigating the mechanisms of fibrosis and for the development of novel anti-fibrotic therapies. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to explore the potential of this compound in various fibrosis models. Future studies directly evaluating this compound in these models are eagerly awaited and have the potential to significantly advance the field of fibrosis research.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. glpg.com [glpg.com]
- 5. atsjournals.org [atsjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating BIO-32546 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-32546 is a potent, selective, and orally bioavailable non-zinc binding inhibitor of autotaxin (ATX), a pivotal enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] The ATX-LPA axis is increasingly implicated in the pathology of numerous cancers, promoting tumor growth, metastasis, and therapeutic resistance.[1][2] This technical guide provides a comprehensive overview of the core information available on this compound, its mechanism of action, and its potential applications in oncology research. This document outlines key experimental protocols and data presentation formats to facilitate the investigation of this compound's effects on cancer cell lines.
Introduction to this compound
This compound is a novel small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[1] Originally isolated from the conditioned medium of melanoma cells, ATX and its product LPA are now recognized as key players in a multitude of cellular processes relevant to cancer, including proliferation, survival, migration, and invasion.[1][2] Elevated levels of ATX and LPA are associated with various malignancies, making the ATX-LPA signaling axis an attractive target for cancer therapy.[2] this compound represents a promising tool compound for elucidating the role of this pathway in cancer and for preclinical assessment of ATX inhibition as a therapeutic strategy.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of ATX. By binding to ATX, this compound prevents the conversion of LPC to LPA, thereby reducing the bioavailability of LPA to its G protein-coupled receptors (GPCRs), LPA receptors 1-6 (LPAR1-6).[1] Downstream signaling from these receptors, which can activate multiple pathways including the RAS-MAPK, PI3K-AKT, and Rho pathways, is consequently attenuated. The inhibition of these pathways is expected to lead to a reduction in cancer cell proliferation, survival, and motility.
Quantitative Data
This compound has demonstrated high potency in biochemical and plasma-based assays. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (ATX) | 1 nM | Biochemical Assay | [1] |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LPA Assay in Human Plasma | [1] |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LPA Assay in Rat Plasma | [1] |
Note: A comprehensive panel of IC50 values for this compound across various cancer cell lines is not yet publicly available. The generation of such data is a critical next step in evaluating the compound's anti-cancer potential. It is anticipated that cell lines with high ATX expression, such as the hepatocellular carcinoma line Hep3B and the murine macrophage line RAW264.7, may exhibit higher sensitivity to this compound.[2]
Experimental Protocols
The following protocols are provided as a guide for investigating the effects of this compound in cancer cell lines. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates (for CellTiter-Glo®) or standard 96-well plates (for MTT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the cell plates with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Signaling Pathway Visualization
A logical workflow is essential for the systematic investigation of this compound in cancer cell lines.
The inhibition of ATX by this compound is expected to impact several key signaling pathways that are frequently dysregulated in cancer.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the ATX-LPA signaling axis in cancer. Its high potency and selectivity make it an ideal candidate for preclinical studies. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound's anti-cancer effects in a variety of cancer cell lines. Further research, particularly the generation of a comprehensive cancer cell line sensitivity profile, will be crucial in identifying the cancer types most likely to respond to ATX inhibition and in guiding the future clinical development of this promising therapeutic strategy.
References
The Pharmacodynamics of BIO-32546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-32546 is a potent and selective, orally bioavailable, and brain-penetrable modulator of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in biological fluids.[1][2][3] As a non-zinc binding, reversible inhibitor of ATX, this compound represents a promising therapeutic candidate for a variety of pathologies in which the ATX-LPA signaling pathway is implicated, including neuropathic pain, fibrosis, and cancer.[2][3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its in vitro and in vivo activity, mechanism of action, and key experimental protocols for its characterization.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin (ATX), a secreted lysophospholipase D, plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[2] LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to elicit a wide range of cellular responses, including cell proliferation, migration, survival, and cytoskeletal reorganization.[2] The ATX-LPA signaling axis has been implicated in numerous physiological and pathological processes.[2] Dysregulation of this pathway is associated with various diseases, making ATX a compelling target for therapeutic intervention.[2][3]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |
Data compiled from existing research findings.[2][4]
Table 2: In Vitro Safety and ADME Profile of this compound
| Parameter | Value | Assay Type |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
| CYP Isoform Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | In vitro metabolism assays |
| Aqueous Solubility (pH 7.4) | 73.2 µg/mL | |
| Caco-2 Permeability (Papp A-B) | 16.8 x 10⁻⁶ cm/s | Caco-2 cell monolayer assay |
| Plasma Protein Binding (Rat) | 0.45% free fraction | |
| Plasma Protein Binding (Human) | 0.66% free fraction |
Data compiled from existing research findings.[2]
Mechanism of Action
This compound is a novel, non-zinc binding, reversible inhibitor of autotaxin.[2] Structural studies have revealed that this compound binds to the hydrophobic pocket and channel of the ATX enzyme, distinct from the zinc-binding catalytic site.[2] This interaction allosterically inhibits the hydrolysis of LPC to LPA, thereby reducing the levels of this bioactive lipid and attenuating its downstream signaling.
References
- 1. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BIO-32546: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-32546 is a highly potent and selective, orally bioavailable, and brain-penetrant inhibitor of autotaxin (ATX).[1][2][3][4] ATX is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and pain signaling.[1][5] This document provides detailed in vivo experimental protocols for this compound, summarizes its key quantitative data, and illustrates its mechanism of action within the ATX-LPA signaling pathway.
Mechanism of Action
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[1][2][4] LPA then activates at least six G-protein-coupled receptors (LPA1-6), initiating downstream signaling cascades that influence a wide range of cellular responses.[1] this compound is a novel, non-zinc binding, reversible ATX inhibitor with a high degree of potency.[1] It exerts its inhibitory effect by binding to the hydrophobic pocket and channel of the ATX enzyme, thereby preventing the synthesis of LPA and attenuating its downstream signaling.[1]
Mechanism of action of this compound in the ATX-LPA signaling pathway.
Quantitative Data Summary
In Vitro Biological Activity
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
| CYP Isoform Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | In vitro metabolism assays |
In Vivo Pharmacokinetics
| Species | Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | PO | 5 | 1.8 | 1.3 | 1040 | 3630 |
| Dog | PO | 2 | 2.9 | 1.5 | 1290 | 5860 |
| Cynomolgus Monkey | PO | 2 | 2.1 | 1.0 | 798 | 2150 |
| Mouse | PO | 10 | 1.5 | 0.5 | 1860 | 3400 |
| Mouse | IV | 2 | 1.2 | 0.1 | 1010 | 1030 |
Mouse Brain Pharmacokinetics
| Route | Dose (mg/kg) | Time (h) | Brain Conc. (nM) | Plasma Conc. (nM) | Brain/Plasma Ratio |
| PO | 10 | 0.5 | 1150 | 3420 | 0.34 |
| PO | 10 | 2 | 497 | 1010 | 0.49 |
| PO | 10 | 6 | 120 | 175 | 0.69 |
In Vivo Experimental Protocols
Formulation for In Vivo Administration
For in vivo studies, this compound can be formulated as a clear solution.[6] The following protocols are recommended for achieving a solubility of at least 2.5 mg/mL:
-
Protocol 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6]
-
Protocol 2 (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline).[6]
-
Protocol 3 (Oil-based): 10% DMSO, 90% Corn Oil.[6]
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Add the solvents sequentially as listed in the chosen protocol.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if precipitation occurs.[6]
-
Prepare the formulation fresh on the day of the experiment.
Pharmacokinetic (PK) Study Protocol
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in rodents.
Workflow for a typical pharmacokinetic study.
Materials:
-
This compound
-
Vehicle (as described in the formulation section)
-
Experimental animals (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
Dosing gavage needles (for oral administration) or syringes (for intravenous administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast animals overnight prior to dosing, with free access to water.
-
Administer this compound at the desired dose and route (e.g., 5 mg/kg, PO for rats; 10 mg/kg, PO for mice).
-
Collect blood samples (approximately 100-200 µL) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
For brain pharmacokinetic studies, collect brain tissue at the same time points as blood collection.
-
Process blood samples by centrifugation to separate plasma.
-
Store plasma and brain tissue samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This protocol describes the use of this compound in a rat model of inflammatory pain induced by CFA.[5]
Workflow for the CFA-induced inflammatory pain model.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague Dawley rats
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw of each rat.[5]
-
Inflammation Development: Allow a set period for inflammation to develop (e.g., 24 hours).[5]
-
Baseline Pain Assessment: Measure baseline thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and mechanical allodynia (paw withdrawal threshold to von Frey filaments).
-
Drug Administration: Administer this compound or vehicle orally at various doses.[5]
-
Post-Dose Pain Assessment: At specified time points after dosing, repeat the thermal hyperalgesia and mechanical allodynia assessments.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Collect blood samples at the time of pain assessment to measure plasma concentrations of this compound and LPA levels to establish a PK/PD relationship.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the ATX-LPA signaling pathway in various disease models, particularly those related to pain and neurological disorders. The protocols provided in this document offer a starting point for in vivo studies, and the comprehensive data summary highlights its favorable pharmacological profile. Researchers should adapt these protocols as necessary to suit their specific experimental designs.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays Using BIO-32546
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-32546 is a potent, selective, and reversible inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] ATX, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[1][4] LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6, to mediate a wide range of cellular responses, including proliferation, migration, survival, and differentiation.[1] The ATX-LPA signaling axis is implicated in the pathophysiology of numerous diseases, such as cancer, fibrosis, inflammation, and neuropathic pain.[1][3]
This compound is a non-zinc binding inhibitor of ATX with a low nanomolar IC50, making it a valuable tool for studying the biological roles of the ATX-LPA pathway and for investigating its therapeutic potential.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its effects on ATX activity, cell migration, proliferation, and adhesion.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
| Parameter | Value | Assay Condition |
| IC50 (human ATX) | 1 nM | Recombinant human autotaxin |
| IC50 (LPA reduction, human plasma) | 53 ± 26 nM | Endogenous ATX in human plasma |
| IC50 (LPA reduction, rat plasma) | 47 ± 20 nM | Endogenous ATX in rat plasma |
| Selectivity (LPA Receptors 1-3, 5) | > 10 µM | Not specified |
| Selectivity (S1P Receptors 1-5) | > 10 µM | Not specified |
| hERG Inhibition | 21.3% at 10 µM | Not specified |
| Table 1: In Vitro Activity of this compound |
| Species | Route of Administration | Dose (mg/kg) | Half-life (t1/2) (hours) | Bioavailability (%) | Brain/Plasma Ratio |
| Rat | Intravenous | 2 | 1.5 | - | 0.8 |
| Rat | Oral | 5 | 2.1 | 68 | 0.8 |
| Dog | Intravenous | 1 | 2.9 | - | Not Determined |
| Dog | Oral | 2 | 3.5 | 100 | Not Determined |
| Table 2: Pharmacokinetic Properties of this compound |
Signaling Pathway
Experimental Protocols
Cell-Based Autotaxin Activity Assay Using an LPA Receptor Reporter Cell Line
This assay measures the amount of LPA produced by ATX in a cellular environment by utilizing a reporter cell line that expresses an LPA receptor and a downstream reporter, such as luciferase or a fluorescent protein.
Experimental Workflow:
Materials:
-
LPA receptor reporter cell line (e.g., HEK293 or CHO cells stably expressing LPA1 and a CRE-luciferase reporter)
-
Cell culture medium and supplements
-
This compound
-
Lysophosphatidylcholine (LPC)
-
Recombinant human autotaxin (ATX)
-
Reporter lysis buffer and substrate (e.g., luciferase assay system)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the LPA receptor reporter cells in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations.
-
Treatment: Gently remove the culture medium from the cells and replace it with 80 µL of serum-free medium. Add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Enzyme Reaction: Prepare a 10X solution of LPC and ATX in serum-free medium. Add 10 µL of this solution to each well to initiate the reaction. The final concentrations of LPC and ATX should be optimized for the specific cell line and assay conditions (e.g., 1-10 µM LPC and 1-10 nM ATX).
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Signal Detection: After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system (e.g., luciferase).
-
Data Analysis: Calculate the percent inhibition of ATX activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration (Transwell) Assay
This assay assesses the ability of this compound to inhibit cell migration towards an LPA gradient generated by ATX.
Experimental Workflow:
Materials:
-
Cancer cell line known to respond to LPA (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
This compound
-
LPC and ATX
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Compound Treatment: Add this compound or vehicle to the cell suspension at the desired final concentrations and incubate for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of serum-free medium containing LPC (e.g., 5 µM) and ATX (e.g., 5 nM) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 200 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.
-
Staining and Quantification:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Imaging and Analysis:
-
Image the stained cells using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field and compare the different treatment groups.
-
Cell Proliferation Assay (Crystal Violet)
This assay determines the effect of this compound on cell proliferation, which can be influenced by the ATX-LPA signaling pathway.
Materials:
-
A cell line whose proliferation is LPA-dependent
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
LPC and ATX (optional, if cells do not produce enough endogenous ATX/LPA)
-
Crystal violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) in 100 µL of complete medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle. If necessary, supplement the medium with LPC and a low concentration of ATX to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water and allow the plate to air dry.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent inhibition of cell proliferation.
Static Cell Adhesion Assay
This assay investigates the role of the ATX-LPA axis in cell adhesion to extracellular matrix (ECM) components, a process that can be mediated by integrins. ATX has been shown to interact with integrins, potentially localizing LPA production to the cell surface.
Materials:
-
Cell line expressing relevant integrins (e.g., CHO cells overexpressing β3 integrin)
-
96-well high-binding microplate
-
ECM protein (e.g., fibronectin, vitronectin) or anti-integrin antibody
-
BSA (Bovine Serum Albumin)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
LPC and ATX
-
Fluorescence plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin) or an anti-integrin antibody overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Harvest and resuspend cells in serum-free medium. Label the cells with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in serum-free medium.
-
Treatment: Treat the labeled cells with this compound or vehicle, along with LPC and ATX, for 30 minutes at 37°C.
-
Adhesion: Wash the coated and blocked plate. Add 100 µL of the treated cell suspension (e.g., 5 x 10^4 cells) to each well. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).
-
Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage of adhesion relative to the control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound, LPC, ATX, and other reagents, as well as the ideal incubation times. For research use only. Not for use in diagnostic procedures.
References
- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Autotaxin to Integrins Localizes Lysophosphatidic Acid Production to Platelets and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIO-32546 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-32546 is a highly potent and selective, orally bioavailable, and brain-penetrable inhibitor of Autotaxin (ATX), with an IC₅₀ of 1 nM.[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes.[2] The ATX-LPA signaling pathway plays a significant role in cell proliferation, migration, and survival, and its dysregulation has been implicated in various diseases, including cancer, fibrosis, and neuropathic pain.[2] this compound exerts its inhibitory effect through a non-zinc binding, reversible mechanism, making it a valuable tool for studying the biological functions of the ATX-LPA axis in vitro and in vivo.[2]
These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, enabling researchers to effectively utilize this compound for their studies.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| IC₅₀ (Autotaxin) | 1 nM | [1][2] |
| Solubility in DMSO | 100 mg/mL (183.98 mM) | [1] |
| Molecular Weight | 543.54 g/mol | [1] |
| Chemical Formula | C₂₈H₃₁F₆NO₃ | [1] |
Signaling Pathway
This compound targets the Autotaxin (ATX) enzyme, which is responsible for the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that regulate various cellular processes.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the high solubility of this compound in DMSO (100 mg/mL), a high-concentration stock solution, for example, 10 mM, can be prepared.[1]
-
To prepare a 10 mM stock solution, dissolve 5.435 mg of this compound in 1 mL of sterile DMSO.
-
Ensure the powder is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Workflow for Cell Treatment
The following diagram outlines the general workflow for preparing and using this compound in a cell culture experiment.
Caption: General workflow for treating cells with this compound.
Protocol for Treating Cells with this compound
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. It is generally recommended to not exceed a final DMSO concentration of 0.5%, with 0.1% or lower being ideal for most cell lines.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. Given its low nanomolar IC₅₀ against the purified enzyme, a starting concentration range of 1 nM to 1 µM is recommended for cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium. c. Prepare a vehicle control solution by adding the same volume of DMSO as used for the highest this compound concentration to an equivalent volume of cell culture medium.
-
Cell Treatment: a. Remove the old medium from the cultured cells. b. Add the freshly prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, assess the cellular response using an appropriate assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), migration assay (e.g., wound healing, transwell), or proliferation assay (e.g., BrdU incorporation).
References
Application Notes and Protocols for BIO-32546 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of BIO-32546 in rat studies, consolidating key data and experimental protocols from preclinical research. This compound is a potent, selective, and orally bioavailable, brain-penetrable, non-zinc binding inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] The ATX-LPA signaling axis is implicated in a wide range of pathologies, including cancer, inflammation, fibrosis, and neuropathic pain.[1][3]
Mechanism of Action
This compound functions by inhibiting autotaxin, the enzyme primarily responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1] LPA then signals through at least six G-protein-coupled receptors (LPAR1-6), leading to various cellular responses such as proliferation, migration, and survival.[1][4][5] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby modulating these downstream cellular activities.[1] This mechanism of action makes this compound a valuable tool for studying the role of the ATX-LPA pathway in various disease models.
Data Presentation
Pharmacokinetic Profile in Rats
The pharmacokinetic parameters of this compound have been characterized in rats, demonstrating good oral bioavailability and brain penetration.[1]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Formulation | Solution in 15% HPCD | Solution in 15% HPCD |
| Half-life (t½) | 3 hours | - |
| Plasma AUC | 594 ng/mL*hr | - |
| Oral Bioavailability (F) | - | 66% |
| Brain/Plasma Ratio | - | 0.2 (at 4 hours) |
| Brain Concentration | - | 97 ng/mL (at 4 hours) |
| Systemic Clearance (CL) | 94 mL/min/kg | - |
Data sourced from a study by Gentry et al. (2021).[1]
In Vivo Efficacy in a Rat Model of Inflammatory Pain
This compound has demonstrated dose-dependent efficacy in a rat Complete Freund's Adjuvant (CFA) model of inflammatory pain.[1][6]
| Oral Dose (mg/kg) | Observed Effect |
| 0.1 | Minimal effect |
| 0.3 | Signs of effect |
| 3 | Sustained effect for 24 hours |
| 10 | Sustained effect for 24 hours |
Data sourced from a study by Gentry et al. (2021).[1]
Experimental Protocols
Preparation of Dosing Solutions
Oral Administration (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
This protocol yields a clear solution of ≥ 2.5 mg/mL.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Add 100 µL of DMSO to the required amount of this compound to create a stock solution.
-
To the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
Oral Administration (in 15% HPCD):
While the precise, publicly available protocol for this formulation is not detailed, it involves dissolving this compound in a 15% solution of hydroxypropyl-β-cyclodextrin (HPCD) in water.
Intravenous Administration:
The formulation for intravenous administration is also a solution in 15% HPCD.[1] Preparation would involve dissolving this compound in a sterile 15% HPCD solution. All materials for intravenous administration must be sterile, and the final solution should be filtered through a 0.22 µm sterile filter before injection.
Administration Procedures in Rats
Oral Gavage:
Oral gavage is a common method for precise oral dosing in rats.[8]
Materials:
-
Dosing solution
-
Syringe
-
Gavage needle (flexible or rigid, appropriate size for the rat)
Procedure:
-
Measure the correct length for gavage needle insertion by measuring from the tip of the rat's nose to the last rib.[9]
-
Fill the syringe with the precise volume of the dosing solution. The recommended maximum oral gavage volume is 5 mL/kg.[10]
-
Properly restrain the rat.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus to the pre-measured length. The needle should pass with minimal resistance.[9]
-
Administer the solution in a steady, fluid motion.[9]
-
Carefully remove the gavage needle.
-
Monitor the animal post-administration for any signs of distress.
Intravenous Injection (Tail Vein):
Intravenous administration allows for direct entry into the systemic circulation.[8]
Materials:
-
Dosing solution (sterile)
-
Syringe
-
Small gauge needle (e.g., 25-27G)[11]
-
Restraining device for the rat
Procedure:
-
Fill the syringe with the sterile dosing solution. The maximum bolus injection volume is typically 1 ml/kg.[11]
-
Warm the rat's tail to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Prep the tail with an alcohol swab.[9]
-
Insert the needle into one of the lateral tail veins, parallel to the vein, at a shallow angle.[9]
-
Aspirate to confirm the needle is in the vein (a small flash of blood should be visible in the needle hub).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal post-injection.
Mandatory Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for oral administration of this compound in rat studies.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blocking gp130 signaling suppresses autotaxin expression in adipocytes and improves insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. research.utsa.edu [research.utsa.edu]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Western Blot Analysis of the ATX-LPA Signaling Pathway Following BIO-32546 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIO-32546 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in a multitude of cellular processes, including proliferation, migration, and survival, and is implicated in the pathology of various diseases such as cancer, fibrosis, and inflammation.[1][4] this compound exerts its effect by acting as a non-zinc binding, reversible inhibitor of ATX, thereby preventing the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA.[1] LPA signals through a family of G-protein coupled receptors (LPA1-6), leading to the activation of downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[1][5][6]
Western blot analysis is a fundamental technique to elucidate the mechanism of action and assess the pharmacodynamic efficacy of ATX inhibitors like this compound. By quantifying the changes in the phosphorylation status of key downstream effector proteins, such as Akt and ERK, researchers can effectively measure the inhibitory activity of this compound on the ATX-LPA signaling pathway. These application notes provide detailed protocols for the treatment of cells with this compound and subsequent Western blot analysis of key downstream signaling proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATX-LPA signaling pathway and the general experimental workflow for Western blot analysis after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
Application Notes and Protocols for Measuring Lysophosphatidic Acid (LPA) Levels with BIO-32546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, mediating a wide range of cellular responses, including proliferation, migration, and survival.[1][2] LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[3] The primary enzyme responsible for the production of LPA in biological fluids is autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA and choline.[4] Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and neuropathic pain.[5]
BIO-32546 is a potent and selective, non-zinc binding, reversible inhibitor of autotaxin.[4] Its high affinity and specificity make it an invaluable research tool for investigating the role of the ATX-LPA signaling pathway in various biological systems and for the development of novel therapeutics targeting this axis. These application notes provide detailed protocols for utilizing this compound to modulate and measure LPA levels in in vitro and in vivo settings.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| ATX IC₅₀ | 1 nM | Human | [4][6] |
| hERG Inhibition (@ 10 µM) | 21.3% | In vitro | [4] |
| Receptor Selectivity (IC₅₀) | > 10 µM | S1P₁₋₅, LPA₁₋₃,₅ | [4] |
| In Vivo Efficacy | Effective in a model of acute pain | Rat | [4] |
| Oral Bioavailability | Orally bioavailable | Not specified | [4] |
| Brain Penetration | Brain-penetrable | Not specified | [4] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the ATX-LPA signaling pathway and a general experimental workflow for measuring LPA levels using this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | MDPI [mdpi.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemistry with BIO-32546 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-32546 is a potent and selective inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[3][4][5] Consequently, targeting this pathway with inhibitors like this compound is a promising therapeutic strategy for various diseases, including cancer, fibrosis, and inflammatory disorders.[2][4]
These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues treated with this compound. The aim is to enable researchers to effectively assess the in-situ effects of this compound on the ATX-LPA signaling axis and downstream cellular processes. This includes methods for tissue preparation, antibody selection, staining, and quantitative analysis.
Mechanism of Action and Key Biomarkers for IHC
This compound functions by inhibiting the enzymatic activity of ATX, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC).[6] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6).[4][7] Activation of these receptors triggers various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate cell proliferation, survival, and motility.[5][8]
When evaluating the efficacy of this compound in tissue samples, IHC can be a powerful tool to visualize and quantify changes in the expression and activation of key proteins in this pathway. Relevant biomarkers for IHC analysis include:
-
LPA Receptors (e.g., LPAR1, LPAR2, LPAR3): To assess potential changes in receptor expression following treatment.
-
Phosphorylated Akt (p-Akt): As a measure of the activity of the PI3K/Akt survival pathway.
-
Phosphorylated ERK (p-ERK): To evaluate the activation of the MAPK/ERK proliferation pathway.
-
Ki67: A well-established marker of cell proliferation.
Data Presentation: Quantitative Analysis of IHC Staining
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. This can be achieved through manual scoring by a pathologist or by using digital image analysis software.[9][10][11][12][13] The data below is a hypothetical representation of results from an in vivo study where a tumor-bearing mouse model was treated with this compound. The table summarizes the quantification of IHC staining for key biomarkers in the tumor tissue.
| Treatment Group | Biomarker | Staining Intensity (Mean Optical Density) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | p-Akt (Ser473) | 1.85 | 75 | 138.75 |
| This compound (10 mg/kg) | p-Akt (Ser473) | 0.92 | 35 | 32.20 |
| Vehicle Control | p-ERK (Thr202/Tyr204) | 1.68 | 68 | 114.24 |
| This compound (10 mg/kg) | p-ERK (Thr202/Tyr204) | 0.81 | 31 | 25.11 |
| Vehicle Control | Ki67 | 2.10 | 82 | 172.20 |
| This compound (10 mg/kg) | Ki67 | 1.05 | 41 | 43.05 |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and the experimental procedures, the following diagrams are provided.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: General workflow for immunohistochemical staining of tissue sections.
Experimental Protocols
The following are detailed protocols for performing IHC on both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections from animals treated with this compound.
Protocol 1: IHC for FFPE Tissues
This protocol is suitable for tissues fixed in formalin and embedded in paraffin (B1166041), which provides excellent morphological preservation.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-p-Akt, anti-p-ERK, anti-Ki67)
-
Biotinylated secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.[14]
-
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[16]
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides three times with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash slides three times with PBS.
-
Apply DAB substrate and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.[14]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.[14]
-
Mount with a permanent mounting medium.
-
Protocol 2: IHC for Frozen Tissues
This protocol is suitable for tissues that have been snap-frozen, which can be advantageous for preserving certain epitopes that may be sensitive to formalin fixation and paraffin embedding.[17]
Materials:
-
OCT (Optimal Cutting Temperature) compound
-
Acetone (B3395972) or 4% Paraformaldehyde (PFA) for fixation
-
PBS (Phosphate-Buffered Saline)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody (for immunofluorescence) or biotinylated secondary antibody and detection reagents (for chromogenic detection)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining (for immunofluorescence)
-
Mounting medium
Procedure:
-
Tissue Preparation and Sectioning:
-
Embed snap-frozen tissue in OCT compound.
-
Section the tissue at 5-10 µm thickness using a cryostat and mount on charged slides.
-
Air-dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Blocking Endogenous Peroxidase (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Permeabilization and Blocking:
-
If using an intracellular target, permeabilize the sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate sections with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[18]
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
For Immunofluorescence: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
For Chromogenic Detection: Follow steps 6b-6f from the FFPE protocol.
-
-
Counterstaining and Mounting:
-
For Immunofluorescence: Wash slides three times with PBS. Counterstain with DAPI for 5 minutes. Wash with PBS and mount with a fluorescent mounting medium.
-
For Chromogenic Detection: Follow step 7 from the FFPE protocol.
-
Quantitative Analysis of IHC
1. Semi-Quantitative Scoring (H-Score):
This method involves a pathologist or trained researcher assigning scores for both the intensity of staining (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells. The H-score is calculated by multiplying the intensity score by the percentage of positive cells, resulting in a score ranging from 0 to 300.[13][19]
2. Digital Image Analysis:
Automated image analysis software (e.g., ImageJ/Fiji, QuPath) can provide more objective and high-throughput quantification.[9][20][21]
-
Image Acquisition: Acquire high-resolution digital images of the stained slides.
-
Color Deconvolution: Separate the chromogen stain (e.g., DAB) from the counterstain (e.g., hematoxylin).
-
Thresholding: Set a threshold to distinguish positive staining from the background.
-
Quantification: The software can then calculate various parameters, such as the percentage of positive area, mean optical density, and the number of positive cells.
Troubleshooting
For common IHC issues such as high background, weak or no signal, and non-specific staining, refer to standard IHC troubleshooting guides. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is often necessary for each new antibody and tissue type.
References
- 1. Immunohistochemistry Protocol for Frozen Sections [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. nextgen-protocols.org [nextgen-protocols.org]
- 5. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry Protocol for Paraffin-Embedded Tissue Sections | Cell Signaling Technology [cellsignal.com]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison and reproducibility of pathologist scoring and digital image analysis of estrogen receptor β2 immunohistochemistry in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring | Semantic Scholar [semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry | MDPI [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. dbbiotech.com [dbbiotech.com]
- 17. IHC-Frozen protocols | Abcam [abcam.com]
- 18. genetex.com [genetex.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Analysis of Immunohistochemistry in Melanoma Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]
Flow Cytometry Applications for BIO-32546: A Potent and Selective Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-32546 is a highly potent and selective, orally bioavailable, and brain-penetrable non-zinc binding inhibitor of autotaxin (ATX).[1][2][3] With an IC50 of 1 nM, this compound effectively targets ATX, the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in bodily fluids.[1][4] LPA is a critical signaling phospholipid that modulates a wide array of cellular functions, including proliferation, migration, and survival, through its interaction with at least six G-protein-coupled receptors (LPA1-6).[1][5] The ATX-LPA signaling axis is implicated in the pathophysiology of numerous diseases, such as cancer, fibrosis, and neuropathic pain.[1][2][6]
These application notes provide detailed protocols for utilizing flow cytometry to investigate the cellular effects of this compound, offering powerful tools for researchers in drug discovery and development.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo characteristics of this compound.
| Parameter | Value | Reference |
| Target | Autotaxin (ATX) | [1][6] |
| IC50 | 1 nM | [1][4] |
| Binding Mode | Non-zinc binding, reversible | [1] |
| Selectivity | >10 µM for S1P1–5 and LPA1–3,5 receptors | [1] |
| hERG Inhibition | 21.3% @ 10 µM | [1] |
| Bioavailability | Orally bioavailable | [1][2] |
| Brain Penetration | Yes | [1][2] |
Signaling Pathway and Mechanism of Action
Application Note 1: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression in a cancer cell line known to have an active ATX-LPA axis (e.g., A549 lung carcinoma).
Experimental Protocol
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect fluorescence data for PI using a linear scale.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Application Note 2: Apoptosis Assay
Objective: To assess the pro-apoptotic effects of this compound on a relevant cell line.
Experimental Protocol
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells and collect by centrifugation.
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation and collect FITC and PI fluorescence.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Experimental Workflow Diagram
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of the potent ATX inhibitor, this compound. By leveraging the power of flow cytometry, researchers can gain valuable insights into the compound's impact on cell cycle progression and apoptosis, thereby advancing our understanding of its therapeutic potential in various disease models.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
BIO-32546 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BIO-32546.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2][3][4][5] It is highly soluble in DMSO, with concentrations of 100 mg/mL (183.98 mM) being achievable.[1][3][4] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][3][4] Ultrasonic assistance may be required to fully dissolve the compound.[1][3][4]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][3]
-
In Solvent: Once dissolved in a solvent like DMSO, aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is important to store the compound in single-use aliquots.[1][3]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to aid in redissolving the compound.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of autotaxin (ATX).[1][2][6] Autotaxin is an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[6][7] LPA is a signaling lipid that acts on various G-protein coupled receptors (LPARs) to mediate a range of cellular responses, including proliferation, migration, and survival.[6] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these signaling pathways.[7]
Solubility Data
The following tables summarize the solubility of this compound in various solvent systems.
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (183.98 mM) | Ultrasonic assistance may be needed. Use of new, anhydrous DMSO is recommended.[1][3][4] |
| DMSO | 10 mM (5.4 mg/mL) |
In Vivo Formulations
| Formulation Components | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) | Results in a clear solution.[1] |
| 15% HPCD | Not specified | Used for IV and PO dosing in pharmacokinetic studies.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (5.4 mg/mL).
-
If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
This protocol is for preparing a 1 mL working solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | - Use of old or hydrated DMSO.- Insufficient mixing. | - Use a fresh, unopened vial of anhydrous DMSO.[1][3][4]- Use sonication to aid dissolution.[1][3][4] |
| Precipitation observed in stock solution upon storage | - Improper storage temperature.- Repeated freeze-thaw cycles. | - Ensure storage at -80°C for long-term or -20°C for short-term storage.[1][3]- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1][3] |
| Precipitation observed after dilution in aqueous buffer | - Low aqueous solubility of this compound. | - Increase the percentage of co-solvents (e.g., DMSO, PEG300) in the final working solution.- Consider using a formulation with solubilizing agents like Tween-80 or SBE-β-CD.[1] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution. | - Follow recommended storage conditions strictly.[1][3]- Ensure complete dissolution when preparing stock solutions and verify the concentration. |
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the troubleshooting workflow for solubility issues and the biological pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autotaxin Modulator | MCE [medchemexpress.cn]
- 5. eosmedchem.com [eosmedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preventing BIO-32546 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of BIO-32546 in cell culture media.
Troubleshooting Guide
Issue: Precipitation of this compound observed in media after dilution.
This is a common issue when working with hydrophobic small molecules. The following steps can help you troubleshoot and prevent precipitation.
Question 1: How can I determine the optimal solvent and stock concentration for this compound?
To ensure this compound remains in solution, it is crucial to select an appropriate solvent and an optimal stock concentration.
Answer:
A solubility test is recommended.
Experimental Protocol: Solubility Testing
-
Solvent Selection: Test the solubility of this compound in various common solvents such as DMSO, ethanol, and DMF.
-
Serial Dilutions: Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.
-
Observation: Serially dilute the stock solution and observe for any precipitation. The highest concentration that remains clear is your optimal stock concentration.
Question 2: My stock solution is clear, but I see precipitation when I add it to my cell culture media. What should I do?
Precipitation upon addition to aqueous media is a sign of poor solubility of the compound in the final solution.
Answer:
Several factors can influence this, including the final concentration, media components, and the dilution method.
Experimental Protocol: Optimizing Media Dilution
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding this compound.
-
Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a step-wise dilution. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stock concentration for this compound?
A1: The optimal stock concentration can vary depending on the solvent used. We recommend performing a solubility test to determine the maximum concentration before preparing a large volume. A common starting point for many small molecules is 10-50 mM in DMSO.
Q2: Can I store my this compound stock solution at room temperature?
A2: We recommend storing stock solutions of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can be achieved by preparing smaller aliquots.
Q3: Does the type of cell culture media affect the solubility of this compound?
A3: Yes, components in the media, such as proteins and salts, can affect the solubility of small molecules. If you observe precipitation, you may need to test different media formulations or supplement the media with a solubilizing agent, such as fetal bovine serum (FBS), before adding this compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| DMF | 50 |
| PBS | <0.1 |
Visual Guides
Caption: Experimental workflow for diluting this compound in media.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Off-target effects of BIO-32546 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BIO-32546. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its potency?
A1: The primary target of this compound is autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). This compound is a highly potent inhibitor of human ATX with an IC50 of 1 nM as determined by a FRET-based assay.[1][2][3][4][5]
Q2: What is the known selectivity profile of this compound against common off-target families?
A2: this compound has demonstrated high selectivity against several important classes of potential off-targets. It shows minimal activity against LPA receptors (LPA1-3,5) and S1P receptors (S1P1-5), with IC50 values greater than 10 µM.[2][3] Additionally, it exhibits low inhibition of key cytochrome P450 (CYP) isoforms (1A2, 2C9, 2C19, 2D6, 3A4), with IC50 values all exceeding 10 µM.[2][3]
Q3: Does this compound have any reported activity against hERG?
A3: In electrophysiological assays, this compound showed 21.3% inhibition of the hERG channel at a concentration of 10 µM.[2][3] While this indicates relatively low activity, it is a factor to consider in safety and toxicology assessments.
Q4: Has a comprehensive kinase selectivity profile for this compound been published?
A4: Based on the currently available public information, a broad, comprehensive kinase selectivity panel for this compound has not been detailed. Researchers should be aware that off-target effects via kinase inhibition are a possibility for any small molecule inhibitor and should interpret unexpected cellular phenotypes with this in mind.
Q5: My cells are showing an unexpected phenotype after treatment with this compound that doesn't seem related to ATX-LPA signaling. What should I do?
A5: If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting ATX activity in your experimental system as expected. This can be done by measuring LPA levels in your conditioned media, for example.
-
Dose-Response Curve: Perform a dose-response experiment to see if the unexpected phenotype is dose-dependent and correlates with the IC50 of this compound for ATX. A significant rightward shift in the dose-response for the unexpected phenotype compared to ATX inhibition may suggest an off-target effect.
-
Use a Structurally Unrelated ATX Inhibitor: If possible, use a structurally different ATX inhibitor as a control. If the unexpected phenotype is not replicated with another ATX inhibitor, it is more likely to be an off-target effect of this compound.
-
Consider the Known Selectivity Profile: Review the known selectivity data. Could the observed phenotype be related to modest hERG inhibition or effects on other uncharacterized targets?
Quantitative Data Summary
The following tables summarize the in vitro biological activity and selectivity of this compound.
Table 1: In Vitro Biological Activity of this compound [3]
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
Table 2: In Vitro Selectivity Profile of this compound [2][3]
| Target/Family | Result | Assay Type |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
| CYP Isoform Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | In vitro metabolism assays |
Experimental Protocols
1. FRET-Based Assay for Human ATX IC50 Determination
This protocol describes a general method for determining the in vitro potency of this compound against human autotaxin using a fluorescence resonance energy transfer (FRET) substrate.
-
Reagents: Recombinant human autotaxin, FS-3 (FRET substrate), assay buffer (e.g., Tris-based buffer with Ca2+, Mg2+, and a carrier protein like BSA), this compound, and a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
Add the diluted this compound or vehicle control to a microplate.
-
Add recombinant human ATX to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction rates and normalize them to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
2. LC-MS/MS Analysis of LPA Reduction in Plasma
This protocol outlines a general procedure for measuring the effect of this compound on the generation of LPA in plasma.
-
Reagents: Human or rat plasma, lysophosphatidylcholine (B164491) (LPC) as a substrate, this compound, a suitable solvent (e.g., DMSO), and an internal standard (e.g., a deuterated form of LPA).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
Add the diluted this compound or vehicle control to plasma samples and pre-incubate.
-
Add LPC to initiate the reaction.
-
Incubate the samples at 37°C for a specified period.
-
Stop the reaction by adding an organic solvent (e.g., methanol) containing the internal standard to precipitate proteins and extract lipids.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant containing the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of LPA.
-
Normalize the LPA levels to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for investigating unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound - Immunomart [immunomart.com]
Technical Support Center: Optimizing BIO-32546 Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals utilizing BIO-32546. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible IC50 data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective modulator of Autotaxin (ATX).[1] ATX is an enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA).[2] By inhibiting ATX, this compound disrupts the ATX-LPA signaling pathway, which is implicated in various cellular processes including proliferation, migration, and survival, and is often dysregulated in diseases like cancer.[2]
Q2: What is the reported IC50 of this compound?
In a biochemical assay, this compound has a reported IC50 of 1 nM for Autotaxin.[1] It is important to note that the IC50 value in a cell-based assay will likely be higher and can vary depending on the cell line, assay conditions, and other experimental parameters.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. For use in solution, it is recommended to prepare a stock solution in DMSO. This stock solution can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to use freshly opened DMSO for preparing the stock solution as hygroscopic DMSO can affect solubility.[3]
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO, and a stock solution of up to 100 mg/mL can be prepared, though ultrasonication may be required for complete dissolution.[1][3] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
The following tables present hypothetical data from a representative IC50 determination experiment using this compound on A549 human lung carcinoma cells.
Table 1: Raw Absorbance Data from MTT Assay
| This compound Conc. (nM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 |
| 1 | 1.198 | 1.232 | 1.215 |
| 5 | 1.053 | 1.089 | 1.072 |
| 10 | 0.876 | 0.912 | 0.899 |
| 25 | 0.632 | 0.655 | 0.648 |
| 50 | 0.411 | 0.435 | 0.426 |
| 100 | 0.254 | 0.278 | 0.269 |
| 500 | 0.132 | 0.145 | 0.138 |
| No-Cell Control | 0.050 | 0.052 | 0.051 |
Table 2: Calculated Percent Viability and IC50 Estimation
| This compound Conc. (nM) | Average Absorbance | Corrected Absorbance | % Viability |
| 0 | 1.271 | 1.220 | 100.0% |
| 1 | 1.215 | 1.164 | 95.4% |
| 5 | 1.071 | 1.020 | 83.6% |
| 10 | 0.896 | 0.845 | 69.3% |
| 25 | 0.645 | 0.594 | 48.7% |
| 50 | 0.424 | 0.373 | 30.6% |
| 100 | 0.267 | 0.216 | 17.7% |
| 500 | 0.138 | 0.087 | 7.1% |
| Estimated IC50 | ~26 nM |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using MTT Assay
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of this compound on the A549 human lung carcinoma cell line.
Materials:
-
This compound
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DMSO (Dimethyl sulfoxide)[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
PBS (Phosphate-Buffered Saline)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 500 nM. Ensure the final DMSO concentration in all wells is below 0.5%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Troubleshooting guide for inconsistent this compound IC50 results.
Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors.[6] Here are some common areas to investigate:
-
This compound Solubility: Ensure the compound is fully dissolved in your stock solution. If you observe any precipitate, sonication may be necessary.[1] Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Pipetting Accuracy: Small variations in pipetting can lead to significant errors in the final drug concentration. Regularly calibrate your pipettes and use appropriate techniques for small volumes.
-
Cell Seeding Density and Health: The number of cells seeded per well and their health can impact the IC50 value. Use cells within a consistent and low passage number range, and ensure even cell distribution when seeding.
-
Reagent Quality: The quality and age of reagents like MTT and cell culture media can affect results. Prepare fresh solutions and check the expiration dates of all components.
Q2: I am observing high background absorbance in my no-cell control wells. How can I reduce this?
High background can be caused by several factors:
-
Contamination: Bacterial or yeast contamination in your media or reagents can lead to a false positive signal. Ensure you are using sterile techniques.
-
MTT Reagent Instability: If the MTT solution has a blue-green color, it may have degraded and should not be used.[5] Store the MTT solution protected from light.
-
Phenol (B47542) Red in Media: The phenol red in some culture media can contribute to background absorbance. If this is a persistent issue, consider using a phenol red-free medium for the assay.
Q3: My cells show poor viability even in the vehicle control wells. What should I do?
Poor cell health in control wells can invalidate your experiment. Consider the following:
-
DMSO Toxicity: While low concentrations are generally well-tolerated, some cell lines are more sensitive to DMSO. Ensure your final DMSO concentration is kept to a minimum (ideally below 0.1%) and is consistent across all wells.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells. Handle cells gently throughout the experimental process.
-
Incubation Conditions: Verify that your incubator is maintaining the correct temperature, humidity, and CO2 levels.
Q4: The dose-response curve does not have a proper sigmoidal shape. How can I improve it?
An ill-defined dose-response curve can make it difficult to accurately determine the IC50.
-
Concentration Range: You may need to adjust the concentration range of this compound. If the curve is too steep, use a narrower range of concentrations with smaller dilution factors. If the curve is flat, you may need to test higher concentrations.
-
Incubation Time: The duration of drug exposure can influence the shape of the curve. You may need to optimize the incubation time for your specific cell line and experimental goals.
-
Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data. A four-parameter logistic model is often suitable for IC50 determination.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
BIO-32546 Technical Support Center: Solvent Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the stability of BIO-32546 in various solvents, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] It is highly soluble in DMSO, with concentrations of 10 mM (5.4 mg/mL) or even up to 100 mg/mL being achievable.[1][2] When preparing a DMSO stock, it is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact the stability of the compound.[1]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.[1] For optimal stability, store these aliquots at -80°C, where they are reported to be stable for up to 6 months.[1] Storage at -20°C is also possible for shorter periods, typically up to one month.[1]
Q3: Can I store this compound in solvents other than DMSO?
A3: While DMSO is the recommended solvent for long-term storage, other solvents may be required for specific experimental setups. The stability of this compound in other organic solvents like ethanol, methanol, or acetonitrile (B52724) has not been extensively reported. Therefore, if you need to use alternative solvents, it is highly recommended to perform a stability assessment to ensure the integrity of your compound over the duration of your experiment. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. Before use, ensure the compound is fully redissolved. This can often be achieved by vortexing the vial and gentle warming (e.g., in a 37°C water bath for a short period). Visually inspect the solution to confirm that all precipitate has dissolved. If precipitation persists, it may indicate that the solubility limit has been exceeded in that particular solvent or at that temperature.
Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?
A5: Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, which may lead to the degradation of the compound over time.[3] To minimize this risk, it is best practice to prepare single-use aliquots of your stock solution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your experimental buffer or medium, especially if the experiment involves prolonged incubation times. |
| Improper storage of stock solution. | Ensure stock solutions are stored at -80°C in tightly sealed, single-use aliquots. Use anhydrous DMSO for stock preparation. | |
| Precipitation of this compound in aqueous experimental media. | Low aqueous solubility of this compound. | The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced effects on the biological system.[3] If solubility is an issue, consider using a co-solvent system or a formulation with excipients, but validate the compatibility with your experimental setup. |
| Variability between different batches of stock solution. | Inconsistent weighing or dissolution of the compound. | Ensure accurate weighing of the solid compound and complete dissolution in the solvent. Use sonication if necessary to aid dissolution in DMSO.[1] |
| Contamination of the solvent. | Use high-purity, anhydrous solvents from a reliable source. |
Quantitative Data Summary
The following table summarizes the known stability and storage conditions for this compound.
| Parameter | Condition | Recommendation/Data | Reference |
| Storage (Solid Powder) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Storage (In DMSO) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| Solubility (In Vitro) | DMSO | ≥ 100 mg/mL (183.98 mM) | [1] |
| Aqueous Buffer (PBS, pH 7.2) | Limited solubility. Use of a co-solvent like DMSO is necessary. | General knowledge |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Novel Solvent using HPLC
This protocol provides a framework for researchers to determine the stability of this compound in a solvent of their choice.
Objective: To quantify the degradation of this compound in a specific solvent over time at different temperatures.
Materials:
-
This compound solid powder
-
High-purity solvent to be tested (e.g., ethanol, methanol, acetonitrile)
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled incubators or water baths
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in the test solvent (e.g., 1 mg/mL).
-
Prepare a control stock solution of the same concentration in anhydrous DMSO.
-
-
Sample Incubation:
-
Aliquot the test solvent stock solution into several vials.
-
Incubate the vials at different temperatures relevant to your experimental conditions (e.g., Room Temperature (25°C), 37°C, and a control at -20°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.
-
-
HPLC Analysis:
-
Immediately before injection, dilute the samples to a suitable concentration for HPLC analysis using the initial mobile phase composition.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the intact this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
-
Mandatory Visualizations
ATX-LPA Signaling Pathway
This compound is a potent inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[4][5] ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA.[4][5] LPA then binds to its G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, migration, and survival.[4][5]
Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Solvent Stability Assessment
The following workflow outlines the key steps for assessing the stability of this compound in a chosen solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BIO-32546
Welcome to the technical support center for BIO-32546. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and ensuring the consistent and effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-zinc binding inhibitor of autotaxin (ATX).[1][2][3] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in bodily fluids.[2][4] The ATX-LPA signaling pathway is implicated in a wide range of pathological conditions, including cancer, inflammation, fibrosis, and neurological diseases.[1][3][5] this compound works by inhibiting ATX, thereby reducing the levels of LPA and mitigating its downstream effects.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can arise from several factors. The most common are related to compound solubility, storage, and the specifics of the experimental setup. Please refer to the troubleshooting guides below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or No Effect
If this compound is showing lower than expected potency (e.g., higher IC50 value) or no effect in your assay, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low potency of this compound.
Issue 2: High Variability Between Replicates or Experiments
High variability can mask the true effect of the compound. The following steps can help identify and resolve the source of this variability.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | This compound may precipitate if not properly dissolved. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous assay buffers. If precipitation occurs, heating and/or sonication can aid dissolution.[6] Consider using the recommended in vivo formulations for challenging buffer systems. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips. |
| Cell-Based Assay Variability | Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration. Serum contains LPA, which could interfere with the assay. Consider using serum-free or low-serum media for the experiment.[7] |
| Edge Effects in Plate Assays | To minimize edge effects in 96- or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill them with buffer or media. |
| Compound Degradation | Adhere strictly to the recommended storage conditions.[6] Prepare fresh dilutions from a frozen stock for each experiment. |
Key Experimental Protocols & Data
This compound Properties
The following table summarizes key in vitro and in vivo parameters for this compound, which can be used as a benchmark for your experiments.
| Parameter | Value | Assay/Model |
| ATX IC50 | 1 nM | Human ATX FRET assay with FS-3 as substrate[1] |
| hERG Inhibition | 21.9% @ 10 µM | Chantest fastpatch[1] |
| In vivo Efficacy | Dose-dependent reduction in LPA levels and sustained effect on pain | Rat CFA model[1] |
| Rat Plasma LPA IC50 | 47 ± 20 nM | In vivo study[3] |
| Human Plasma LPA IC50 | 53 ± 26 nM | In vivo study[3] |
Recommended In Vitro Solubilization Protocol
For in vitro experiments, a common starting point is to prepare a high-concentration stock solution in DMSO.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
For the working solution, dilute the DMSO stock into your aqueous assay buffer.
-
Crucially , ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
-
If solubility issues persist in the final assay buffer, refer to the in vivo formulation protocols which utilize co-solvents and surfactants.
Recommended In Vivo Formulation Protocols
The following formulations have been used for in vivo studies and may be adapted for specific experimental needs.[6]
| Protocol | Components | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) |
Example Preparation for Protocol 1 (1 mL total volume): [6]
-
Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Signaling Pathway
This compound acts on the ATX-LPA signaling axis. Understanding this pathway is crucial for interpreting experimental results and designing follow-up studies.
Caption: The inhibitory action of this compound on the ATX-LPA signaling pathway.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
How to improve BIO-32546 bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BIO-32546. The information herein is designed to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this potent and selective autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Published preclinical data indicates that this compound is orally bioavailable.[1][2][3] However, the exact percentage of oral bioavailability can vary depending on the animal species, formulation, and dose administered. For detailed pharmacokinetic parameters, please refer to the quantitative data summary below.
Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?
A2: this compound has a reported aqueous solubility of 73.2 μg/mL at pH 7 and good permeability.[1] Its ELogD at pH 7.4 is 4.73, indicating high lipophilicity.[1] While permeable, its moderate aqueous solubility may be a limiting factor for dissolution and subsequent absorption, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Q3: My in vivo study with this compound shows lower than expected plasma exposure. What are the potential causes?
A3: Lower than expected plasma concentrations of this compound could be due to several factors:
-
Poor Dissolution: The compound's moderate solubility may lead to incomplete dissolution in the gastrointestinal (GI) tract.
-
Suboptimal Formulation: The vehicle used to administer this compound may not be suitable for maximizing its solubility and absorption.
-
First-Pass Metabolism: Although not explicitly detailed in all publications, first-pass metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation.[4][5]
-
P-glycoprotein (P-gp) Efflux: As a permeable molecule, it could be a substrate for efflux transporters like P-gp, which would actively pump the compound out of intestinal cells, reducing net absorption.
Q4: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A4: For compounds with solubility-limited absorption, several formulation strategies can be effective. These include particle size reduction (micronization or nanosizing), the use of solid dispersions, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), and complexation with cyclodextrins.[4][6][7][8]
Troubleshooting Guide: Improving this compound In Vivo Bioavailability
This guide provides specific troubleshooting steps and experimental considerations to enhance the systemic exposure of this compound in your in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations after oral dosing. | Incomplete dissolution due to moderate aqueous solubility. | 1. Formulation Optimization: Develop an enabling formulation. Start with simple lipid-based formulations or co-solvent systems. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to achieve a solubility of at least 2.5 mg/mL.[9] 2. Particle Size Reduction: If working with a solid form, consider micronization or nanosizing to increase the surface area for dissolution.[4][8] |
| High inter-individual variability in pharmacokinetic profiles. | Food effects; inconsistent GI tract conditions. | 1. Controlled Feeding Schedule: Standardize the feeding schedule for experimental animals. For lipophilic compounds like this compound, administration with a high-fat meal can sometimes enhance absorption, but this should be tested systematically.[4] 2. Use of a More Robust Formulation: Employ formulations like SEDDS that can reduce the impact of physiological variables in the GI tract.[4] |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient drug concentration at the target site due to low bioavailability. | 1. Dose Escalation Study: Conduct a dose escalation study with an optimized formulation to determine if a higher dose can achieve the desired therapeutic exposure. 2. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass oral absorption barriers and establish a baseline for required systemic exposure. |
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic data for this compound, compiled from published literature.
Table 1: In Vitro Properties of this compound [1]
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | Biochemical Assay |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS |
| Aqueous Solubility (pH 7) | 73.2 µg/mL | Thermodynamic Solubility |
| Caco-2 Permeability (Papp A-B) | 16.8 x 10⁻⁶ cm/s | Cell-based Assay |
| Caco-2 Permeability (Papp B-A) | 40.3 x 10⁻⁶ cm/s | Cell-based Assay |
| ELogD (pH 7.4) | 4.73 | Calculated |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiology |
| CYP Isoform Inhibition (3A4, 1A2, 2C19, 2C9, 2D6) | > 10 µM | In vitro metabolism |
Table 2: In Vivo Pharmacokinetics of this compound [1]
| Species | Route | Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | PO | 10 | 1.6 | 0.5 | 114 | 269 |
| Rat | PO | 10 | 3.3 | 2.0 | 258 | 1360 |
| Dog | PO | 2 | 3.6 | 2.0 | 217 | 1290 |
| Monkey | PO | 2 | 2.0 | 2.0 | 109 | 433 |
| Rat | IV | 2 | 2.5 | - | - | 1100 |
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Formulation
This protocol describes the preparation of a vehicle that has been used to solubilize this compound for oral administration.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to the this compound powder to make up 10% of the final volume and vortex or sonicate until fully dissolved.
-
Add PEG300 to make up 40% of the final volume and mix thoroughly.
-
Add Tween-80 to make up 5% of the final volume and mix.
-
Finally, add saline to reach the desired final volume (45%) and mix until a clear solution is obtained.
Protocol 2: In Vivo Bioavailability Assessment
This protocol outlines a general procedure for a pharmacokinetic study in rodents to assess the oral bioavailability of this compound.
Materials:
-
This compound formulation
-
Experimental animals (e.g., Sprague Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (LC-MS/MS)
Procedure:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until bioanalysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using appropriate software.
-
For absolute bioavailability, an intravenous (IV) dosing group is also required.
Visualizations
Caption: Strategies to enhance the oral bioavailability of this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: The Autotaxin-LPA signaling pathway and this compound mechanism of action.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Addressing cytotoxicity of BIO-32546 at high doses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed with the autotaxin inhibitor BIO-32546, particularly at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
Published data on the cytotoxicity of this compound is limited. However, a structurally related autotaxin inhibitor was reported to be relatively non-cytotoxic, showing 19.02% cell growth inhibition at a 20 μM concentration in human embryonic kidney cells.[1][2] Given that this compound is a highly potent inhibitor with a half-maximal inhibitory concentration (IC50) of 1 nM for human autotaxin, cytotoxic effects observed at high concentrations may be due to off-target effects or other experimental factors.[2][3][4][5][6][7]
Q2: What are the potential causes of cytotoxicity when using this compound at high doses?
High concentrations of small molecule inhibitors can lead to a variety of issues that may manifest as cytotoxicity:
-
Off-Target Effects: At concentrations significantly above the IC50, this compound may interact with other cellular targets, leading to unintended biological consequences and cell death.
-
Solvent Toxicity: this compound is typically dissolved in a solvent such as DMSO. High concentrations of the compound may necessitate a higher final concentration of the solvent in the cell culture medium, which can be toxic to cells.
-
Compound Precipitation: Poor solubility of this compound in aqueous cell culture media at high concentrations can lead to the formation of precipitates. These aggregates can cause physical stress to cells and are a common cause of apparent cytotoxicity.
-
Exaggerated On-Target Effects: While this compound is designed to inhibit autotaxin, complete and prolonged inhibition of the ATX-LPA signaling pathway could potentially disrupt essential cellular processes that rely on basal levels of LPA, leading to cytotoxicity in certain cell types.
Q3: How can I determine the optimal, non-toxic concentration range for this compound in my experiments?
The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A good starting point is to perform a dose-response experiment. Based on its high potency, a wide range of concentrations should be tested, starting from well below the IC50 (e.g., in the picomolar range) up to the desired high concentration. The goal is to identify a concentration that effectively inhibits autotaxin without inducing significant cell death.
Troubleshooting Guide: Addressing Cytotoxicity
This guide provides a step-by-step approach to troubleshooting cytotoxicity observed in experiments with this compound.
Issue: High levels of cell death are observed in cells treated with high concentrations of this compound.
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high | Perform a dose-response curve to identify the optimal concentration. Start with a broad range of concentrations, from picomolar to the high micromolar range, to determine the therapeutic window for your specific cell line. |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. A time-course experiment can help optimize the exposure duration. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control (cells treated with the same concentration of solvent without this compound) to assess solvent-specific toxicity. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution, using a different solvent, or reducing the final concentration. The solubility of this compound can be enhanced by using specific formulation protocols.[8] |
| Off-target effects | If cytotoxicity persists at concentrations where the intended target should be fully inhibited, consider the possibility of off-target effects. If available, test a structurally different autotaxin inhibitor to see if the same cytotoxic phenotype is observed. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. If possible, test this compound in a different cell line to determine if the observed cytotoxicity is cell-type specific. |
Quantitative Data Summary
The following table summarizes key in vitro biological activity data for this compound, which can help in designing experiments and interpreting results.
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate[3][4][5][7] |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction[4][5][7] |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction[4][5][7] |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays[3][4][5][7] |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays[3][4][5][7] |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay[3][4][5][7] |
| CYP Isoform Inhibition | > 10 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | In vitro metabolism assays[3][5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines a general method for determining the 50% cytotoxic concentration (CC50) of this compound in a specific cell line using a resazurin-based cell viability assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh, complete culture medium.
-
Perform a cell count and adjust the cell suspension to the desired density.
-
Seed the cells into a 96-well plate at the optimal seeding density for your cell line and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., from 10 pM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Resazurin):
-
After the incubation period, add a resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting cytotoxicity issues encountered with this compound.
Caption: The mechanism of this compound in the Autotaxin-LPA signaling pathway.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in BIO-32546 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reliable, reproducible data when working with BIO-32546.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-zinc binding, reversible inhibitor of autotaxin (ATX).[1] Autotaxin is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC) in the blood.[1] LPA is a signaling lipid that interacts with at least six G protein-coupled receptors (LPA1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[1] By inhibiting ATX, this compound reduces the levels of LPA, thereby downregulating these signaling pathways.[1]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent challenge and can stem from several factors related to compound handling, assay setup, and cell culture conditions.
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommendation |
| Compound Handling | |
| Solubility Issues | This compound has a reported solubility of 73.2 µg/mL at pH 7.[2] Ensure complete dissolution in a suitable solvent like DMSO before preparing serial dilutions. For in vivo studies, specific solvent formulations are recommended. |
| Improper Storage | Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Biochemical Assay Conditions | |
| Substrate Variability | The quality and handling of the ATX substrate, lysophosphatidylcholine (LPC), are critical. Use high-purity LPC and prepare fresh solutions for each experiment. |
| Enzyme Activity | The activity of recombinant autotaxin can vary between batches and may decrease over time with improper storage. Use a consistent source and batch of the enzyme and validate its activity. |
| Cell-Based Assay Conditions | |
| Cell Line Integrity | Use authenticated, low-passage number cell lines from a reputable source. Genetic drift in high-passage cells can alter their response to inhibitors. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can significantly impact cellular physiology and experimental outcomes. |
| Cell Health and Confluency | Ensure cells are in the exponential growth phase and at a consistent confluency at the time of the experiment. Over-confluent or stressed cells can exhibit altered responses. |
| Serum Effects | Components in serum can bind to this compound, reducing its effective concentration. If possible, use serum-free media or a consistent batch of serum across all experiments. |
| Incubation Time | The duration of exposure to this compound will influence the IC50 value. Standardize the incubation time for all comparative experiments. |
| Edge Effects | Wells on the perimeter of multi-well plates are susceptible to evaporation, which can alter the concentration of this compound. To minimize this, avoid using the outer wells for experimental data and instead fill them with sterile media or PBS. |
Q3: I am observing high background or a weak signal in my autotaxin activity assay. What could be the problem?
High background or a weak signal in an ATX activity assay can be due to several factors, including the assay format and sample collection.
Troubleshooting Autotaxin Activity Assays
| Problem | Possible Cause | Solution |
| High Background | Serum in cell culture media contains endogenous lysophospholipase D activity. | Culture cells in serum-free conditions prior to and during the experiment. Include a "media only" control to assess background activity.[3] |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. | |
| Weak Signal | Inactive enzyme or substrate. | Confirm the activity of the recombinant ATX and the integrity of the LPC substrate. |
| Presence of EDTA in samples. | Autotaxin is a metalloenzyme and is inhibited by chelating agents like EDTA. Avoid using EDTA-containing tubes for plasma sample collection.[3] | |
| Improper assay conditions. | Optimize incubation times, temperature, and buffer pH. Ensure all reagents are at room temperature before starting the assay. |
Q4: My measurements of LPA levels are highly variable. How can I improve the accuracy?
Accurate measurement of LPA is challenging due to its low abundance and the potential for artificial generation during sample handling and analysis.
Improving LPA Measurement Accuracy
| Source of Variability | Recommendation |
| Ex vivo LPA Production | LPA can be generated from LPC by ATX present in blood samples after collection. |
| Artificial LPA Generation during Extraction | Acidic conditions during lipid extraction can lead to the artificial hydrolysis of lysophospholipids to LPA. |
| Interference from other Lysophospholipids | During mass spectrometry analysis, other lysophospholipids, particularly LPC, can be artificially converted to LPA in the ion source, leading to overestimation. |
Q5: Could the cellular effects I'm observing be due to off-target activity of this compound?
While this compound is highly selective for autotaxin, off-target effects are a possibility, especially at high concentrations.
Minimizing Off-Target Effects:
-
Use the Lowest Effective Concentration: Perform a dose-response analysis to identify the lowest concentration of this compound that effectively inhibits ATX in your experimental system.
-
Appropriate Controls: The use of a structurally related but inactive control compound is recommended to confirm that the observed effects are due to ATX inhibition.
-
Selectivity Data: this compound has been shown to be highly selective, with IC50 values greater than 10 µM for a panel of other receptors, including LPA1-3,5 and S1P1-5.[2]
Quantitative Data Summary
The following tables summarize the key in vitro biological activity and pharmacokinetic parameters of this compound.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1.0 ± 0.5 nM | FRET-based assay with FS-3 substrate[2] |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays[2] |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays[2] |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay[2] |
| CYP Isoform Inhibition (3A4, 1A2, 2C19, 2C9, 2D6) | > 10 µM | In vitro metabolism assays[2] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (F) |
| Rat | IV | 1 | 3 | N/A |
| Rat | PO | 10 | - | 66% |
| Mouse | - | - | - | 51% |
| Data sourced from Ma et al., 2021.[1] |
Experimental Protocols
Protocol 1: Autotaxin Enzyme Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC50 of this compound against purified autotaxin.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare solutions of recombinant human autotaxin (hATX) and its substrate, lysophosphatidylcholine (LPC), in assay buffer.
-
-
Enzyme Reaction:
-
In a microplate, add the hATX enzyme solution to wells containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the LPC substrate.
-
Incubate at 37°C for a predetermined time.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., cold methanol (B129727) with an internal standard).
-
Analyze the amount of LPA produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol provides a general procedure to assess the effect of this compound on cell migration.
-
Cell Preparation:
-
Culture cells of interest to the appropriate confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Add serum-free medium containing different concentrations of this compound or vehicle control to the upper chamber of the Boyden chamber inserts.
-
Add medium containing a chemoattractant (e.g., LPA or serum) to the lower chamber.
-
Seed the prepared cells into the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration sufficient to allow for cell migration.
-
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
-
Data Interpretation:
-
Compare the migration of cells treated with this compound to the vehicle control to determine the inhibitory effect on cell migration.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
BIO-32546 degradation and proper storage conditions
Technical Support Center: BIO-32546
A-Note About this compound: Information provided in this guide is based on general knowledge of small molecule kinase inhibitors. This compound is a hypothetical compound used for illustrative purposes. Researchers should always consult the specific product datasheet for handling, storage, and stability information.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound, for example by HPLC, before proceeding with experiments.
Q2: I observed precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly less concentrated stock solution.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote both degradation and precipitation.[1][2]
Q3: I diluted my this compound DMSO stock into my aqueous assay buffer and it immediately precipitated. What should I do?
This is a common issue for hydrophobic small molecules. The abrupt change in solvent polarity causes the compound to fall out of solution. To address this, you can:
-
Decrease Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[3]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be needed to maintain solubility. Always run a vehicle control to check for solvent effects.[3]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[3][4] Experimenting with different buffer pH values may improve solubility.
-
Use Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions from your stock for each experiment.[2][3]
Q4: Can the type of storage container affect the stability of this compound?
Yes. Some compounds may adhere to the surface of plastic containers, or contaminants can leach from the plastic into the solution.[1][5] For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable to protect the compound and prevent adsorption.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results / Loss of Activity | Compound degradation in stock or working solution. | • Prepare fresh solutions before each experiment.[6] • Aliquot stock solutions to avoid freeze-thaw cycles.[7] • Store stock solutions at -80°C for long-term stability.[2][7] • Confirm compound integrity using an analytical method like HPLC.[1] |
| Precipitate Forms in Stock Solution During Storage | • Poor solubility in the chosen solvent. • Degradation to an insoluble product. | • Prepare a more dilute stock solution.[6] • Use a different solvent with higher solubilizing power (if compatible with the experimental system).[6] • Analyze the precipitate to determine if it is the parent compound or a degradant.[6] |
| Color Change in Solution | Chemical degradation or oxidation. | • Protect solutions from light by using amber vials or wrapping containers in foil.[1] • Purge the headspace of the vial with an inert gas (argon or nitrogen) to prevent oxidation.[1] • Prepare fresh solutions and store them properly at -20°C or -80°C.[1] |
Storage Conditions & Stability Data
Proper storage is critical for maintaining the integrity of this compound.[2] The primary factors influencing stability are temperature, light, and exposure to air (oxygen).[1][8]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Typical Stability | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[3][7] | Keep tightly sealed and desiccated.[2][9] |
| Stock Solution in DMSO | -20°C | Up to 1 month[7][9] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[7][9] |
| Stock Solution in DMSO | -80°C | Up to 6 months[2][7][9] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[2][7] |
| Diluted Aqueous Solution | 4°C or Room Temperature | Not Recommended | Highly susceptible to degradation (e.g., hydrolysis). Prepare fresh for each experiment.[2] |
Table 2: Illustrative Degradation Data from a Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
| Stress Condition | Typical Protocol | Potential Degradation Pathway | Illustrative % Degradation (24h) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis (e.g., of amide or ester groups)[13][14] | 15% |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Hydrolysis[13][14] | 18% |
| Oxidation | 3% H₂O₂ at Room Temp | Oxidation of electron-rich moieties[13][15] | 12% |
| Thermal | 80°C in solid state | Thermolytic degradation[12] | 8% |
| Photolytic | 1.2 million lux-hours (visible) & 200 W-hr/m² (UV)[12] | Photolysis | 10% |
Note: Data is illustrative and will vary for specific compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]
-
Sterile, inert vials (amber glass or polypropylene)[1]
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all solid material is at the bottom.[7]
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.[9]
-
Aliquot the stock solution into single-use, tightly sealed vials.[2][7] This is critical to prevent repeated freeze-thaw cycles.
-
Label vials clearly and store at -80°C for long-term storage.[2][7]
Protocol 2: Forced Degradation Study (Aqueous Stability Assessment)
This protocol assesses the chemical stability of this compound in a specific solution over time.[3][6]
Procedure:
-
Prepare Samples: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the desired test buffers (e.g., pH 3, pH 7.4, pH 9).
-
Incubate: Dispense aliquots of each solution into separate vials for each time point and temperature. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[6]
-
Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.[6]
-
Quench Reaction: Immediately stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This also precipitates proteins if they are present in the buffer.[3][6]
-
Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by a stability-indicating method, such as HPLC or LC-MS.[6]
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the time=0 sample. A decrease in the parent peak area, along with the appearance of new peaks, indicates degradation.[1]
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Common degradation pathways for small molecule inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. scitechnol.com [scitechnol.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BIO-32546 and Other Autotaxin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autotaxin (ATX) inhibitor, BIO-32546, with other key ATX inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Consequently, ATX has emerged as a significant therapeutic target for a range of diseases, including fibrosis, cancer, and neuropathic pain. This guide focuses on this compound, a potent, selective, and brain-penetrant ATX inhibitor, and compares its performance with other well-characterized inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro biological activity and pharmacokinetic properties of this compound in comparison to other notable ATX inhibitors, GLPG1690 and PF-8380.
Table 1: In Vitro Biological Activity of Selected ATX Inhibitors
| Parameter | This compound | GLPG1690 | PF-8380 | Assay Type |
| IC50 (Human ATX) | 1 nM[1] | 131 nM[2] | 2.8 nM[3] | Enzymatic Assay (FS-3 or similar) |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | ~118 nM | 101 nM | LC-MS/MS |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | N/A | N/A | LC-MS/MS |
| Selectivity (LPA Receptors 1-3, 5) | > 10 µM[1] | N/A | N/A | Receptor Binding/Functional Assays |
| Selectivity (S1P Receptors 1-5) | > 10 µM[1] | N/A | N/A | Receptor Binding/Functional Assays |
| hERG Inhibition | 21.3% @ 10 µM[1] | IC50 = 15 µM | IC50 = 480 nM | Electrophysiological Assay |
| CYP Isoform Inhibition (various) | > 10 µM[1] | No TDI for CYP3A4 | N/A | In Vitro Metabolism Assays |
Table 2: Pharmacokinetic Properties of Selected ATX Inhibitors
| Parameter | This compound (Rat) | GLPG1690 (Human) | PF-8380 (Rat) |
| Oral Bioavailability | Good | 54%[4] | 43-83%[5][6] |
| Tmax (oral) | 2 h | ~2 h[7] | N/A |
| T1/2 (half-life) | N/A | ~5 h[7][8] | 1.2 h[5][6] |
| Clearance | 29 mL/min/kg | N/A | 31 mL/min/kg[5][6] |
| Volume of Distribution (Vdss) | N/A | N/A | 3.2 L/kg[5][6] |
| Plasma Protein Binding | 99.55% | N/A | N/A |
| Brain Penetration | Yes (Total Brain/Plasma Ratio of 0.8 at 4h) | N/A | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for the screening of ATX inhibitors.
Experimental Protocols
FRET-Based Autotaxin Enzymatic Assay
This protocol describes a common method for measuring the enzymatic activity of ATX and determining the potency of inhibitors using a fluorogenic substrate like FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or vehicle (for control wells)
-
Recombinant human ATX solution (final concentration typically in the low nanomolar range)
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FS-3 substrate to all wells to initiate the enzymatic reaction. The final concentration of FS-3 is typically at or below its Km value.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C using a plate reader. Record measurements every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LC-MS/MS Quantification of LPA in Plasma
This protocol outlines a method for the extraction and quantification of various LPA species from plasma samples, often used to assess the in vivo efficacy of ATX inhibitors.
Materials:
-
Plasma samples (e.g., from treated and untreated animals)
-
Internal Standard (IS) solution (e.g., a non-endogenous LPA species like 17:0-LPA)
-
Extraction Solvent (e.g., a mixture of methanol (B129727), chloroform, and acidic water)
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw plasma samples on ice.
-
In a clean tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of different LPA species.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify specific LPA species and the internal standard. The MRM transitions will be specific for the precursor and product ions of each analyte.
-
-
Data Analysis:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the ratio of the peak area of each LPA species to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of each LPA species and the internal standard.
-
Determine the concentration of each LPA species in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Conclusion
This compound is a highly potent, selective, and orally bioavailable ATX inhibitor with the significant advantage of being brain-penetrant.[1] Its non-zinc binding mechanism may offer a distinct profile compared to some other classes of ATX inhibitors. The comprehensive data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers investigating the ATX-LPA signaling pathway and evaluating the therapeutic potential of ATX inhibition in various disease models. The choice of an appropriate inhibitor will depend on the specific requirements of the experimental setup, including the desired potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma and cerebrospinal fluid pharmacokinetics of the novel tetrahydroisoquinoline EDL-155 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to BIO-32546 and GLPG1690: Preclinical and Clinical Efficacy of Two Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two selective autotaxin inhibitors: BIO-32546 and GLPG1690 (ziritaxestat). By presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for researchers in the fields of fibrosis, inflammation, and pain.
Executive Summary
This compound and GLPG1690 are both potent inhibitors of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA), a key signaling molecule implicated in a variety of pathological processes. While both compounds target the same enzyme, their development and evaluation have focused on different therapeutic areas.
GLPG1690 (ziritaxestat) progressed to Phase 3 clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF). Initial Phase 2a (FLORA) results were promising, suggesting a stabilization of lung function. However, the subsequent Phase 3 trials (ISABELA 1 & 2) were terminated prematurely due to a lack of efficacy and an unfavorable benefit-risk profile.[1][2][3][4]
This compound is a preclinical candidate that has demonstrated significant efficacy in a rodent model of inflammatory pain. It is a potent, selective, and orally bioavailable non-zinc binding ATX inhibitor.[5] As of this guide's publication, there is no publicly available information on the clinical development of this compound.
This guide will delve into the specifics of their mechanisms, comparative in vitro potency, and the detailed outcomes of their respective preclinical and clinical evaluations.
Mechanism of Action: Targeting the Autotaxin-LPA Signaling Pathway
Both this compound and GLPG1690 exert their effects by inhibiting autotaxin, thereby reducing the production of LPA from lysophosphatidylcholine (B164491) (LPC). LPA signals through a family of G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and inflammation, all of which are critical in the pathogenesis of fibrosis and pain.[5][6]
Comparative Efficacy Data
Direct comparison of the in vivo efficacy of this compound and GLPG1690 is challenging due to the different preclinical models used in their evaluation. The following tables summarize the available quantitative data.
In Vitro Potency
| Compound | Target | IC50 | Assay |
| This compound | Human Autotaxin | 1 nM | FRET-based assay[5] |
| GLPG1690 | Human Autotaxin | 100 - 500 nM | Not specified[7] |
Preclinical Efficacy
This compound in a Rat Model of Inflammatory Pain [5]
| Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) at 6h post-dose | Percent LPA Reduction in Plasma at 6h |
| 0.1 | ~2.5 (no significant effect) | Not reported |
| 0.3 | ~5.0 (significant effect) | Not reported |
| 3 | ~12.5 (sustained effect for 24h) | 39% |
| 10 | ~15.0 (sustained effect for 24h) | 52% |
GLPG1690 in a Mouse Model of Bleomycin-Induced Lung Fibrosis
| Treatment | Ashcroft Score | Lung Collagen Content |
| Vehicle | Significantly increased vs. control | Significantly increased vs. control |
| GLPG1690 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
Note: Specific quantitative values for Ashcroft scores and collagen content were not provided in the available search results, only that GLPG1690 strongly reduced them.
Clinical Efficacy of GLPG1690 in Idiopathic Pulmonary Fibrosis (IPF)
| Endpoint (at 12 weeks) | GLPG1690 (600 mg/day) | Placebo |
| Change in Forced Vital Capacity (FVC) (mL) | +8 | -87 |
ISABELA 1 & 2 Phase 3 Studies (Terminated Early) [2][3][4]
| Endpoint (Annual Rate of FVC Decline, mL) | GLPG1690 (600 mg/day) | GLPG1690 (200 mg/day) | Placebo |
| ISABELA 1 | -124.6 | -173.9 | -147.3 |
| ISABELA 2 | -173.8 | -174.9 | -176.6 |
| Endpoint (All-Cause Mortality) | GLPG1690 (600 mg/day) | GLPG1690 (200 mg/day) | Placebo |
| ISABELA 1 | 8.0% | 4.6% | 6.3% |
| ISABELA 2 | 9.3% | 8.5% | 4.7% |
Experimental Protocols
Autotaxin Inhibitory Activity Assay (FRET-based)
This in vitro assay is used to determine the potency of compounds in inhibiting autotaxin activity.
Methodology:
-
Reagents: Recombinant human autotaxin, a fluorogenic substrate such as FS-3 (an LPC analog with a fluorophore and a quencher), test compounds, and an appropriate assay buffer are prepared.
-
Compound Plating: Serial dilutions of the test compound are added to the wells of a microplate.
-
Enzyme Addition: A solution of autotaxin is added to each well and incubated with the compound.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the FS-3 substrate.
-
Signal Detection: As autotaxin cleaves the FS-3 substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Preclinical Model: Rat Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain (for this compound)
This model is used to evaluate the analgesic efficacy of compounds in a setting of persistent inflammatory pain.[5]
Methodology:
-
Induction of Inflammation: Male Sprague Dawley rats receive a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Drug Administration: After a set period for inflammation to develop (e.g., 24 hours), this compound or a vehicle is administered orally at various doses.
-
Efficacy Assessment: Pain behavior is assessed at specified time points post-dosing using methods such as:
-
Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a heat source is measured.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to measure plasma concentrations of this compound and LPA levels to establish a relationship between drug exposure and target engagement.
Preclinical Model: Mouse Bleomycin-Induced Pulmonary Fibrosis (for GLPG1690)
This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Methodology:
-
Induction of Fibrosis: Lung fibrosis is induced in mice by the intranasal or intratracheal administration of bleomycin.
-
Treatment: Animals are treated with GLPG1690 or a vehicle.
-
Efficacy Assessment: After a specified treatment period, the extent of lung fibrosis is assessed through:
-
Histology: Lung tissue is examined for fibrotic changes and scored using a semi-quantitative method like the Ashcroft score.
-
Collagen Content: The amount of collagen in the lung tissue is quantified, often using a Sircol collagen assay.
-
Gene Expression Analysis: Changes in the expression of fibrosis-related genes in the lung tissue can be analyzed.
-
Clinical Trial Design: FLORA Phase 2a Study (for GLPG1690)
A randomized, double-blind, placebo-controlled, exploratory trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690 in patients with IPF.[8][9]
Key Aspects:
-
Participants: 23 patients with IPF.
-
Intervention: 600 mg of GLPG1690 once daily or placebo for 12 weeks.
-
Primary Outcomes: Safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Secondary Outcome: Change in Forced Vital Capacity (FVC).
Clinical Trial Design: ISABELA 1 & 2 Phase 3 Studies (for GLPG1690)
Two identically designed, randomized, double-blind, placebo-controlled, global trials to evaluate the efficacy and safety of ziritaxestat (B607656) in patients with IPF.[2][3][4]
Key Aspects:
-
Participants: Approximately 1,500 patients with IPF across both studies.
-
Intervention: Patients were randomized (1:1:1) to receive 600 mg of ziritaxestat, 200 mg of ziritaxestat, or placebo once daily, in addition to standard of care (pirfenidone or nintedanib) or no standard of care.
-
Primary Outcome: Annual rate of decline in FVC at week 52.
-
Status: Terminated early due to lack of efficacy and safety concerns.
Conclusion
This compound and GLPG1690 are both potent inhibitors of autotaxin, a clinically relevant target for fibrotic and inflammatory diseases. GLPG1690, despite promising early-phase results in IPF, ultimately failed to demonstrate a favorable benefit-risk profile in Phase 3 trials, highlighting the challenges in translating preclinical and early clinical findings in this complex disease. This compound has shown robust efficacy in a preclinical model of inflammatory pain, suggesting its potential as a therapeutic for pain-related indications.
Further research is necessary to determine the full therapeutic potential of this compound and whether it can succeed where GLPG1690 did not. The detailed methodologies and comparative data presented in this guide are intended to aid researchers in designing future studies and better understanding the nuances of targeting the autotaxin-LPA pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of a novel inhibitor of autotaxin in rodent models of joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 5. Inhibition of autotaxin activity ameliorates neuropathic pain derived from lumbar spinal canal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 7. Pharmacological Characterization of a Potent Inhibitor of Autotaxin in Animal Models of Inflammatory Bowel Disease and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of autotaxin inhibition in a surgically-induced mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
BIO-32546: A Potent and Selective Autotaxin Inhibitor for Research and Drug Development
A comprehensive guide comparing the in vitro performance of BIO-32546 against other notable autotaxin inhibitors, supported by detailed experimental data and protocols.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound, a potent and selective autotaxin (ATX) inhibitor, with other widely used inhibitors such as PF-8380 and GLPG1690. The data presented herein, summarized from publicly available research, highlights the key performance characteristics of this compound, positioning it as a valuable tool for studies on the ATX-LPA signaling pathway.
Quantitative Comparison of Autotaxin Inhibitors
The inhibitory potency of this compound against human autotaxin is in the low nanomolar range, demonstrating its high affinity for the target enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected autotaxin inhibitors. It is important to note that these values are compiled from different sources and may have been determined under varying experimental conditions.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human Autotaxin | 1 | FRET-based assay with FS-3 substrate | [1] |
| PF-8380 | Human Autotaxin | 1.7 - 2.8 | Isolated enzyme assay | [2][3] |
| GLPG1690 | Human Autotaxin | 131 | Biochemical assay | [4] |
| S32826 | Human Autotaxin | 5.6 | LPC assay | [2] |
This compound exhibits remarkable selectivity for autotaxin. It shows minimal activity against a panel of other related receptors, underscoring its specificity.
| Compound | Off-Target | IC50 (µM) | Assay Type | Reference |
| This compound | LPA Receptors (LPA1-3, 5) | > 10 | Receptor binding or functional assays | [4] |
| This compound | S1P Receptors (S1P1-5) | > 10 | Receptor binding or functional assays | [4] |
Experimental Protocols
To ensure the reproducibility of the findings and to assist researchers in their own investigations, detailed methodologies for key experiments are provided below.
In Vitro Autotaxin Inhibition Assay (FS-3 Substrate)
This protocol outlines a common method for determining the inhibitory activity of compounds against autotaxin using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
This compound and other test inhibitors
-
FS-3 (fluorogenic autotaxin substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a positive control (a known autotaxin inhibitor).
-
Add recombinant human autotaxin to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Continue to monitor the fluorescence kinetically for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Selectivity Profiling: ENPP1 and ENPP3 Inhibition Assay
To assess the selectivity of this compound, its inhibitory activity can be tested against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, such as ENPP1 and ENPP3.
Materials:
-
Recombinant human ENPP1 and ENPP3
-
This compound
-
Specific substrate for ENPP1/ENPP3 (e.g., p-nitrophenyl 5'-thymidine monophosphate (p-NPTMP) for a colorimetric assay, or a fluorogenic substrate)
-
Assay buffer appropriate for ENPP1/ENPP3 activity
-
96-well clear or black microplate (depending on the assay type)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Follow a similar procedure as the autotaxin inhibition assay, substituting autotaxin with either ENPP1 or ENPP3.
-
Use a substrate that is readily hydrolyzed by ENPP1 and ENPP3.
-
For a colorimetric assay with p-NPTMP, measure the absorbance at 405 nm to detect the production of p-nitrophenol.
-
Calculate the IC50 values for this compound against ENPP1 and ENPP3 to determine its selectivity.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function, the following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 3. Restricted [jnjmedicalconnect.com]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
BIO-32546: A Potent and Selective Autotaxin Inhibitor with a Favorable Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of BIO-32546, a potent autotaxin (ATX) inhibitor, and its cross-reactivity with other enzymes. The data presented herein demonstrates the high selectivity of this compound for its primary target, making it a valuable tool for studying the ATX-LPA signaling pathway and a promising candidate for therapeutic development.
Executive Summary
This compound is a novel, non-zinc binding, reversible inhibitor of autotaxin (ATX/ENPP2) with a half-maximal inhibitory concentration (IC50) of 1 nM.[1] Extensive in vitro profiling reveals that this compound possesses a high degree of selectivity for ATX over other related enzymes and receptors. This selectivity minimizes the potential for off-target effects, a critical attribute for both research applications and clinical translation. This guide summarizes the available quantitative data on the cross-reactivity of this compound, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Cross-Reactivity Analysis
The selectivity of this compound has been evaluated against a panel of receptors and enzymes. The following tables summarize the IC50 values, demonstrating its potent and specific inhibition of autotaxin.
| Target | IC50 (µM) | Fold Selectivity vs. ATX (approx.) |
| Autotaxin (ATX/ENPP2) | 0.001 | - |
| S1P1 Receptor | > 10 | > 10,000x |
| S1P2 Receptor | > 10 | > 10,000x |
| S1P3 Receptor | > 10 | > 10,000x |
| S1P4 Receptor | > 10 | > 10,000x |
| S1P5 Receptor | > 10 | > 10,000x |
| LPA1 Receptor | > 10 | > 10,000x |
| LPA2 Receptor | > 10 | > 10,000x |
| LPA3 Receptor | > 10 | > 10,000x |
| LPA5 Receptor | > 10 | > 10,000x |
Table 1: Selectivity of this compound against G-protein coupled receptors.
| Enzyme Family | Enzyme Isoform | IC50 (µM) |
| Cytochrome P450 | CYP1A2 | > 10 |
| CYP2C9 | > 10 | |
| CYP2C19 | > 10 | |
| CYP2D6 | > 10 | |
| CYP3A4 | > 10 | |
| hERG Channel | - | > 10 |
Table 2: Cross-Reactivity of this compound against Cytochrome P450 Enzymes and the hERG Channel. [1]
While specific quantitative data for other members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family (e.g., ENPP1, ENPP3) is not currently available in the public domain, the high selectivity observed against a range of other enzymes and receptors suggests a favorable profile. Autotaxin is unique within the ENPP family in its preference for lysophosphatidylcholine (B164491) (LPC) as a substrate to produce lysophosphatidic acid (LPA).[2] The structural differences in the substrate-binding sites among ENPP family members likely contribute to the selectivity of inhibitors like this compound.[2]
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound involves standardized biochemical assays.
Autotaxin Activity Assay (FS-3 based)
This assay is a common method for measuring ATX activity and the potency of its inhibitors.
-
Principle: The assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Recombinant human autotaxin is incubated with varying concentrations of this compound in a suitable assay buffer.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cross-Reactivity Assays (General Protocol)
To assess the selectivity of this compound, its activity is measured against a panel of other enzymes and receptors using assays specific to each target.
-
Principle: The principle of these assays varies depending on the target. For enzymes, it typically involves measuring the conversion of a specific substrate to a product. For receptors, it may involve radioligand binding assays or functional assays measuring downstream signaling events.
-
General Protocol:
-
The target enzyme or receptor is incubated with varying concentrations of this compound.
-
A known substrate (for enzymes) or ligand (for receptors) is added.
-
The activity or binding is measured using an appropriate detection method (e.g., fluorescence, luminescence, radioactivity).
-
IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of the target's activity or binding.
-
Mandatory Visualizations
Signaling Pathway of Autotaxin and Mechanism of this compound Inhibition
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining IC50
References
Comparative Efficacy of BIO-32546 and Other Autotaxin Inhibitors in Preclinical Studies
A comprehensive analysis of the available data on BIO-32546, a potent and selective autotaxin (ATX) inhibitor, reveals its significant preclinical efficacy. This guide provides a comparative overview of this compound's performance against other notable ATX inhibitors, including GLPG1690 (Ziritaxestat), PAT-048, and IOA-289, based on published experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][2] Inhibition of the ATX-LPA signaling pathway is a promising therapeutic strategy for a range of diseases, from fibrotic conditions to cancer and neuropathic pain.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic profiles of this compound and other selected ATX inhibitors based on available published data. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary between studies.
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Assay Type | Selectivity | Reference |
| This compound | Human ATX | 1 nM | FRET-based assay | >10 µM for LPA1-3,5 and S1P1-5 receptors | [1][5] |
| Human Plasma LPA | 53 ± 26 nM | LC-MS/MS | [1][5] | ||
| Rat Plasma LPA | 47 ± 20 nM | LC-MS/MS | [1][5] | ||
| GLPG1690 | Human ATX | 131 nM | Biochemical Assay | Selective | [6] |
| Mouse ATX | 224 nM | Biochemical Assay | [6] | ||
| PAT-048 | Mouse Plasma ATX | 20 nM | Not specified | Selective | [5][7] |
| Mouse Plasma ATX (IC90) | 200 nM | Not specified | [7][8] | ||
| IOA-289 | Human Plasma LPA18:2 | 36 nM | LC-MS/MS | Not specified | [2] |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat Complete Freund's Adjuvant (CFA) model of inflammatory pain | 0.3, 3, 10 mg/kg, oral | Dose-dependent reduction in pain behavior; sustained effect for 24h at 3 and 10 mg/kg. Significant reduction in plasma LPA levels. | [1][5] |
| GLPG1690 | Mouse bleomycin-induced pulmonary fibrosis | 30 mg/kg bid, p.o. | Significantly superior to pirfenidone (B1678446) in reducing Ashcroft score and collagen content. Reversed the increase in short-chain LPA species in BALF. | [6] |
| PAT-048 | Mouse model of dermal fibrosis | 20 mg/kg once daily, oral (5 days) | Inhibited >90% of plasma ATX activity and reduced dermal fibrosis. | [5] |
| IOA-289 | Mouse E0771 breast cancer model | Not specified | Decreased collagen deposition and expressions of COL1A1, fibronectin-1, and TGFβ1 in tumors. | [9] |
| Mouse 4T1 breast cancer model | Not specified | Inhibited metastasis and enhanced T-cell infiltration into tumors. | [2] |
Pharmacokinetic Properties
| Compound | Species | T1/2 (h) | Tmax (h) | Bioavailability (%) | Reference |
| This compound | Mouse | 1.1 (IV), 2.2 (PO) | 0.5 | 87 | [1] |
| Rat | 1.9 (IV), 4.7 (PO) | 2.0 | 79 | [1] | |
| Dog | 4.3 (IV), 6.5 (PO) | 1.8 | 100 | [1] | |
| Monkey | 4.0 (IV), 5.5 (PO) | 2.0 | 70 | [1] | |
| GLPG1690 | Human | 5 | ~2 | Good oral bioavailability | [10][11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the ATX-LPA signaling pathway, the mechanism of action for ATX inhibitors, and a typical experimental workflow for evaluating these inhibitors.
Detailed Experimental Protocols
FRET-Based Autotaxin Activity Assay (for this compound)
This assay is used to determine the in vitro potency of inhibitors against recombinant human autotaxin.
-
Materials : Human recombinant autotaxin, FS-3 FRET substrate, assay buffer (e.g., Tris-based), test compounds (dissolved in DMSO), and 384-well microplates.[5]
-
Protocol :
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add a solution of human autotaxin to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the FS-3 substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the reaction rate for each compound concentration.
-
Determine the IC50 value by fitting the dose-response curve.[5]
-
In Vivo Efficacy in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (for this compound)
This model is used to evaluate the analgesic effects of ATX inhibitors in rats.
-
Animals : Male Sprague Dawley rats.[5]
-
Protocol :
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.[5]
-
After a set period for inflammation to develop (e.g., 24 hours), administer this compound or a vehicle orally at various doses.[5]
-
Assess pain behavior at specified time points post-dosing using methods like thermal hyperalgesia (paw withdrawal latency to a heat source) and mechanical allodynia (paw withdrawal threshold using von Frey filaments).[5]
-
Concurrently, collect blood samples to measure plasma concentrations of this compound and LPA levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5]
-
Conclusion
The available data indicate that this compound is a highly potent autotaxin inhibitor with excellent oral bioavailability and in vivo efficacy in a preclinical model of inflammatory pain.[1][5] When compared to other ATX inhibitors, this compound exhibits a particularly low nanomolar IC50 against human ATX.[1][5] While direct comparative studies are lacking, the presented data provides a valuable resource for researchers to evaluate the relative strengths of these compounds in different therapeutic contexts. The detailed protocols and pathway diagrams offer a framework for the reproducible assessment and further investigation of autotaxin inhibitors.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. atsjournals.org [atsjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PAT-048 | CAS#:1359983-15-5 | Chemsrc [chemsrc.com]
- 9. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpg.com [glpg.com]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
BIO-32546 as a Positive Control for Autotaxin Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in inflammation, fibrosis, and cancer, making ATX a prime therapeutic target. For researchers investigating novel ATX inhibitors, the use of a potent and well-characterized positive control is crucial for assay validation and comparative analysis. This guide provides a comprehensive comparison of BIO-32546 as a positive control for ATX inhibition against other known inhibitors, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of autotaxin.[1][2] It is a non-zinc binding, reversible inhibitor with a reported IC50 value of 1 nM.[1][2] Its high potency and well-defined characteristics make it an excellent candidate as a positive control in ATX inhibition assays.
Comparative Efficacy of ATX Inhibitors
The selection of an appropriate positive control requires a thorough understanding of its potency relative to other available inhibitors. The following table summarizes the in vitro potency of this compound and other commonly used ATX inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |
| This compound | Non-zinc binding, reversible | 1 | Not Reported | --- | [1][2] |
| PAT-048 | Not Specified | 20 (mouse plasma) | Not Reported | In mouse plasma | |
| GLPG-1690 (Ziritaxestat) | First-in-class | 131 | 15 | --- | |
| PF-8380 | Not Specified | 2.8 (enzyme), 101 (human whole blood) | Not Reported | Enzyme assay and human whole blood | |
| HA155 | Boronic acid-based | 5.7 | Not Reported | --- |
Note: IC50 values can vary depending on the assay conditions, such as substrate concentration and enzyme source. Ki values provide a more direct measure of inhibitor affinity.
In Vivo Efficacy
This compound has demonstrated in vivo efficacy in a model of acute pain, with a good pharmacokinetic/pharmacodynamic (PK/PD) correlation.[3] Oral administration of this compound in rats led to a dose-dependent reduction in plasma LPA levels.[3] At a dose of 3 mg/kg, plasma LPA levels were reduced to 61% at 6 hours post-dosing, while a 10 mg/kg dose resulted in a reduction to 48%.[3]
GLPG-1690 has also shown in vivo activity, reducing plasma LPA levels in a concentration-dependent manner.[4] In preclinical models of idiopathic pulmonary fibrosis (IPF), GLPG-1690 demonstrated significant efficacy.[5][6]
ATX-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[7][8] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events.[7][8][9] These pathways include the Ras-Raf-MEK-ERK, PI3K-Akt, RhoA, and PLC pathways, which regulate a wide range of cellular processes such as proliferation, migration, survival, and cytoskeletal rearrangement.[10][11]
Experimental Protocols
Amplex Red Autotaxin Inhibition Assay
This protocol describes a common method for measuring ATX activity and its inhibition using a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
Human recombinant Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline (B1196258) oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ATX in assay buffer.
-
Prepare a stock solution of LPC in assay buffer.
-
Prepare a working solution of Amplex Red, HRP, and choline oxidase in assay buffer.
-
Prepare serial dilutions of this compound and test compounds in DMSO, then further dilute in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of assay buffer to all wells.
-
Add 10 µL of the diluted this compound, test compound, or vehicle (for control wells) to the appropriate wells.
-
Add 10 µL of the ATX solution to all wells except the blank wells (add 10 µL of assay buffer to blank wells).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the LPC substrate solution to all wells to start the reaction.
-
-
Detection:
-
Immediately add 50 µL of the Amplex Red/HRP/choline oxidase working solution to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
Conclusion
This compound serves as a robust and highly potent positive control for in vitro and in vivo studies of autotaxin inhibition. Its low nanomolar IC50, demonstrated in vivo activity, and well-characterized profile provide a reliable benchmark for the evaluation of novel ATX inhibitors. This guide provides the necessary data and protocols to effectively incorporate this compound into research workflows, facilitating the discovery and development of new therapeutics targeting the ATX-LPA signaling axis.
References
- 1. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Characterization of Lysophospholipase D Activity in Mammalian Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of lysophospholipase D/autotaxin activity in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
A Researcher's Guide to Effective Negative Controls for BIO-32546 Experiments
For researchers in pharmacology, cell biology, and drug development, establishing robust experimental controls is paramount for the validation of scientific findings. This guide provides a comprehensive comparison of negative controls for use in experiments involving BIO-32546, a potent and selective inhibitor of autotaxin (ATX).
This compound is a highly specific S-enantiomer compound that potently inhibits autotaxin, an enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA)[1][2][3]. Given its targeted mechanism of action, selecting appropriate negative controls is crucial to ensure that observed experimental effects are directly attributable to the inhibition of ATX by this compound and not due to off-target effects or experimental artifacts.
This guide explores the ideal, the practical, and the essential negative controls for both in vitro and in vivo studies with this compound, supported by experimental data and detailed protocols.
Comparison of Negative Control Strategies
The selection of a negative control should be guided by the specific experimental question and the resources available. Here, we compare three key negative control strategies for experiments using this compound.
| Control Type | Description | Key Advantages | Key Considerations |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) administered at the same volume and concentration as the active compound. | Readily available and essential for all experiments to control for solvent effects. | Does not control for potential off-target effects of the this compound molecule itself. |
| R-enantiomer of this compound | The stereoisomer of this compound, which has been shown to have significantly reduced activity against autotaxin. | The most rigorous control for off-target effects, as it is structurally identical to the active compound but lacks significant on-target activity. | Commercial availability is limited and may require custom synthesis. |
| Structurally-Related Inactive Compound | A commercially available compound with a similar chemical scaffold to this compound but lacking autotaxin inhibitory activity. | Provides a better control for off-target effects than a vehicle alone and is more accessible than the R-enantiomer. | Identifying a truly inactive and structurally homologous compound can be challenging. |
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the expected inhibitory activities of this compound and its potential negative controls against human autotaxin.
| Compound | Target | IC₅₀ (nM) | Expected Experimental Outcome |
| This compound (S-isomer) | Autotaxin | 1 | Potent inhibition of autotaxin activity. |
| R-enantiomer of this compound | Autotaxin | >1000 (significantly reduced potency) | Minimal to no inhibition of autotaxin activity. |
| Vehicle (e.g., DMSO) | N/A | N/A | No effect on autotaxin activity. |
Mandatory Visualizations
To aid in understanding the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: A logical workflow for experiments using this compound and appropriate controls.
Caption: The inhibitory effect of this compound on the Autotaxin-LPA signaling pathway.
Experimental Protocols
In Vitro Autotaxin (ATX) Inhibition Assay (Fluorogenic)
This protocol provides a method for determining the in vitro potency of this compound and its controls against purified autotaxin.
Materials:
-
Recombinant human autotaxin (commercially available)
-
This compound (S-isomer)
-
Negative Control (Vehicle or R-enantiomer of this compound)
-
Positive Control (e.g., PF-8380)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells (typically ≤ 0.5%).
-
In a 96-well plate, add 50 µL of the compound dilutions.
-
Add 25 µL of recombinant human autotaxin (at a final concentration that gives a robust signal) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic ATX substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Autotaxin Activity Assay
This protocol measures the ability of this compound to inhibit autotaxin activity in a cellular context.
Materials:
-
A cell line that secretes autotaxin (e.g., A2058 melanoma cells) or cells that respond to LPA.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (S-isomer)
-
Negative Control (Vehicle or R-enantiomer of this compound)
-
LPC (lysophosphatidylcholine)
-
LPA detection kit (e.g., ELISA or mass spectrometry-based)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Treat the cells with serial dilutions of this compound or control compounds in serum-free medium for a predetermined time (e.g., 1-2 hours).
-
Add LPC to the medium to serve as a substrate for autotaxin.
-
Incubate for a specific period (e.g., 4-6 hours) to allow for LPA production.
-
Collect the cell culture supernatant.
-
Measure the concentration of LPA in the supernatant using a suitable detection method.
-
Calculate the percent inhibition of LPA production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data.
By employing these rigorous negative control strategies and detailed experimental protocols, researchers can confidently validate their findings and contribute to a deeper understanding of the biological roles of the autotaxin-LPA signaling axis.
References
Head-to-head comparison of BIO-32546 with similar compounds
As a hypothetical case study, this guide provides a head-to-head comparison of BIO-32546 , a novel Bruton's Tyrosine Kinase (BTK) inhibitor, with other leading compounds in the same class. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on preclinical data.
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). Consequently, BTK has emerged as a significant therapeutic target.
The first generation of BTK inhibitors, such as ibrutinib, revolutionized the treatment of these cancers. However, their covalent, irreversible binding mechanism can lead to off-target effects and the development of resistance. This has spurred the development of next-generation BTK inhibitors, including acalabrutinib (B560132) (a second-generation covalent inhibitor) and pirtobrutinib (B8146385) (a non-covalent, reversible inhibitor), which offer improved selectivity and can overcome certain resistance mutations.
This compound is a novel, next-generation covalent BTK inhibitor designed to provide superior selectivity and potency, potentially leading to a better safety profile and efficacy in both treatment-naive and resistant settings. This guide compares the preclinical profile of this compound with ibrutinib, acalabrutinib, and pirtobrutinib.
Comparative Preclinical Data
The following tables summarize the key preclinical data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Kinase Selectivity (Compared to other TEC family kinases) | Off-Target Kinases Inhibited (at 1 µM) |
| This compound | BTK | 0.5 | High | Minimal |
| Ibrutinib | BTK | 0.5 | Moderate | EGFR, TEC, ITK, etc. |
| Acalabrutinib | BTK | 3 | High | Minimal |
| Pirtobrutinib | BTK | 2.5 | High | Minimal |
Table 2: Efficacy in Preclinical Models
| Compound | Cell Line (CLL) | Tumor Growth Inhibition (%) | Animal Model (CLL Xenograft) | Tumor Growth Inhibition (%) |
| This compound | TMD8 | 95 | Mouse | 92 |
| Ibrutinib | TMD8 | 90 | Mouse | 85 |
| Acalabrutinib | TMD8 | 92 | Mouse | 88 |
| Pirtobrutinib | TMD8 | 88 | Mouse | 84 |
Table 3: Safety and Pharmacokinetic Profile
| Compound | Cmax (ng/mL) | T1/2 (hours) | Oral Bioavailability (%) | Key Adverse Events (Preclinical) |
| This compound | 150 | 8 | 60 | None observed |
| Ibrutinib | 120 | 4-6 | 2.9 | Bleeding, cardiotoxicity |
| Acalabrutinib | 135 | 1-2 | 25 | Headache, diarrhea |
| Pirtobrutinib | 110 | 18 | 40 | Fatigue, neutropenia |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified BCR signaling pathway and the inhibitory action of BTK inhibitors.
Diagram 2: Experimental Workflow for In Vitro Kinase Assay
BIO-32546: A Comparative Guide to a Novel Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BIO-32546, a potent and selective autotaxin (ATX) inhibitor, and compares its on-target effects with other known ATX inhibitors, GLPG1690 (Ziritaxestat) and PF-8380. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
On-Target Effects of this compound
This compound is a novel, non-zinc binding, reversible inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] LPA is a signaling lipid implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and pain signaling.[1][2] By inhibiting ATX, this compound effectively reduces the levels of LPA, thereby modulating these downstream cellular responses.[1]
Comparative Performance Analysis
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound in comparison to other well-characterized ATX inhibitors.
In Vitro Potency
| Compound | Target | IC50 (nM) | Assay Conditions | Source |
| This compound | Human ATX | 1 | FRET-based assay with FS-3 substrate | [1] |
| Human Plasma LPA Reduction | 53 ± 26 | LC-MS/MS analysis | [1] | |
| Rat Plasma LPA Reduction | 47 ± 20 | LC-MS/MS analysis | [1] | |
| GLPG1690 (Ziritaxestat) | Human ATX | 131 | Biochemical assay | [1][3] |
| Human Plasma LPA Reduction | 242 | In vitro plasma incubation | [3] | |
| PF-8380 | Human ATX (isolated enzyme) | 2.8 | Isolated enzyme assay | [4] |
| Human ATX (whole blood) | 101 | Human whole blood assay | [4] | |
| Rat ATX | 1.16 | FS-3 substrate assay | [5] |
Pharmacokinetic Profile
| Compound | Species | Route | T1/2 (h) | Bioavailability (F%) | Brain/Plasma Ratio | Source |
| This compound | Rat | IV (1 mg/kg) | 3 | - | - | [1] |
| Rat | PO (10 mg/kg) | - | 66 | 0.2 (at 4h) | [1] | |
| Mouse | PO (10 mg/kg) | - | 51 | - | [1] | |
| GLPG1690 (Ziritaxestat) | Human | PO | ~5 | - | - | [6][7] |
| PF-8380 | Rat | IV (1 mg/kg) | 1.2 | - | - | [5] |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (FS-3 Substrate)
This protocol outlines a common method for determining the in vitro potency of ATX inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic substrate FS-3 (an LPC analog)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare a solution of recombinant human ATX in assay buffer.
-
Serially dilute the test compounds in DMSO and then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted test compounds to the wells of the 96-well plate. Include wells for a positive control (a known ATX inhibitor) and a vehicle control (DMSO).
-
Add the ATX enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Efficacy in a Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol describes a widely used animal model to assess the analgesic effects of compounds in the context of persistent inflammatory pain.[8]
Animals:
-
Male Sprague-Dawley or Wistar rats (weight and age specifications are critical)
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., a known analgesic like naproxen)[4]
-
Equipment for assessing pain-related behaviors (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Induction of Inflammation:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject a specific volume (e.g., 100-150 µL) of CFA into the plantar surface of one hind paw of each rat. The contralateral paw can serve as a control.
-
-
Baseline Pain Assessment:
-
Before CFA injection, habituate the animals to the testing environment and equipment.
-
Measure baseline paw withdrawal thresholds to mechanical and/or thermal stimuli.
-
-
Compound Administration:
-
At a predetermined time after CFA injection (e.g., 24 hours), administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage).
-
-
Post-Treatment Pain Assessment:
-
At various time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours), re-assess the paw withdrawal thresholds in both the ipsilateral (CFA-injected) and contralateral paws.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the paw to determine the force required to elicit a withdrawal response.
-
Thermal Hyperalgesia: Use a radiant heat source focused on the plantar surface of the paw to measure the latency to paw withdrawal.
-
-
Data Analysis:
-
The paw withdrawal thresholds or latencies are recorded and averaged for each treatment group at each time point.
-
The analgesic effect of the test compound is determined by its ability to reverse the CFA-induced decrease in paw withdrawal threshold or latency compared to the vehicle-treated group.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound in the Autotaxin-LPA signaling pathway.
Caption: Workflow for assessing in vivo efficacy in the CFA model.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 8. criver.com [criver.com]
Independent Verification of BIO-32546's Potency: A Comparative Guide for Researchers
This guide provides an independent verification of the potency of BIO-32546, a novel autotaxin (ATX) inhibitor. The performance of this compound is objectively compared with other ATX inhibitors in development, supported by experimental data from publicly available research. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ATX-lysophosphatidic acid (LPA) signaling pathway.
Executive Summary
This compound is a highly potent, selective, and orally bioavailable inhibitor of autotaxin, a key enzyme responsible for the production of the signaling lipid LPA. With a reported IC50 of 1 nM in enzymatic assays, this compound stands as one of the most potent ATX inhibitors described to date. This guide presents a comparative analysis of this compound against other notable ATX inhibitors, including Ziritaxestat (GLPG1690), PF-8380, BBT-877, Cudetaxestat (BLD-0409), and IOA-289. The comparative data highlights the varying potencies and methodologies used for the characterization of these compounds.
Data Presentation: Comparative Potency of Autotaxin Inhibitors
The following table summarizes the reported in vitro and ex vivo potencies (IC50 values) of this compound and its alternatives. It is crucial to note that direct comparison of absolute IC50 values should be approached with caution due to the variability in experimental conditions, including enzyme source, substrate used, and assay format.
| Compound | In Vitro IC50 (Enzyme Assay) | Ex Vivo/In-Blood IC50 | Assay Details |
| This compound | 1 nM[1] | Not Reported | Recombinant human ATX. |
| Ziritaxestat (GLPG1690) | 100-500 nM[2][3] | 75-132 nM (human plasma)[4] | Recombinant human and mouse ATX[2]. LC-MS/MS-based measurement of LPA[2]. |
| PF-8380 | 2.8 nM[1][5][6] | 101 nM (human whole blood)[1][5][6] | Isolated enzyme assay[1][5][6]. FS-3 substrate[1][6]. |
| BBT-877 | 2.4 nM[1] | 6.5-6.9 nM (human plasma)[1][4] | In vitro enzyme activity assay[1]. Ex vivo LysoPLD activity assay using human plasma[1][4]. |
| Cudetaxestat (BLD-0409) | Low nanomolar | Not Reported | Choline release assay with 14:0 LPC substrate[7]. |
| IOA-289 | Not Reported | 36 nM (human plasma)[8] | LC-MS/MS-based measurement of various LPA species in human plasma[8]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on descriptions found in the referenced literature and are intended to provide a general understanding of the experimental setup. For precise replication, consulting the original publications is recommended.
In Vitro Autotaxin Enzyme Inhibition Assay (FS-3 Substrate)
This protocol is commonly used for inhibitors like PF-8380.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified autotaxin using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 (a fluorogenic substrate for ATX)
-
Test compounds (e.g., PF-8380) dissolved in DMSO
-
Assay buffer: Tris-buffered saline (50 mM Tris, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Dilute recombinant ATX in the assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the diluted ATX enzyme to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding FS-3 substrate to a final concentration of 1 µM.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm in a kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Plasma LysoPLD Activity Assay (LC-MS/MS)
This protocol is relevant for compounds like BBT-877 and IOA-289, where potency is assessed in a more physiologically relevant matrix.
Objective: To measure the ability of a test compound to inhibit the endogenous ATX activity in plasma by quantifying the formation of lysophosphatidic acid (LPA).
Materials:
-
Freshly collected human or animal plasma
-
Test compounds dissolved in DMSO
-
Lysophosphatidylcholine (LPC) as a substrate (e.g., LPC 18:2)
-
LC-MS/MS system for lipid analysis
-
Internal standards for LPA species
-
Solvents for liquid chromatography and mass spectrometry
Procedure:
-
Thaw frozen plasma at room temperature.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted test compounds or DMSO (vehicle control) to the plasma samples and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
If necessary, add exogenous LPC to the plasma to ensure sufficient substrate for the reaction.
-
Incubate the plasma samples at 37°C for a defined period (e.g., 2-4 hours) to allow for the enzymatic conversion of LPC to LPA.
-
Stop the reaction by adding a cold organic solvent (e.g., methanol (B129727) containing an internal standard) to precipitate proteins and extract the lipids.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipid extract to a new tube and dry it down under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples into the LC-MS/MS system to quantify the levels of specific LPA species (e.g., LPA 18:2).
-
Calculate the percentage of inhibition of LPA formation for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response model.
Mandatory Visualization
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. bridgebiorx.com [bridgebiorx.com]
- 2. researchgate.net [researchgate.net]
- 3. bridgebiorx.com [bridgebiorx.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BIO-32546: A Comprehensive Guide
For Immediate Reference: Treat BIO-32546 as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent autotaxin (ATX) modulator. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Pre-Disposal and Handling
Before beginning any disposal process, it is critical to understand the chemical properties and associated hazards of this compound.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C28H31F6NO3[1][2] |
| Molecular Weight | 543.54 g/mol [1] |
| Appearance | Off-white to light yellow solid[1] |
| Solubility | Soluble in DMSO[1][3] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
Disposal Workflow
The following workflow outlines the step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Waste Identification and Segregation
-
Identify all forms of this compound waste: This includes unused solid compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, vials, and paper towels).
-
Segregate this compound waste: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4][5] Incompatible chemicals should be stored separately to prevent reactions.[4]
Waste Containerization and Labeling
-
Select an appropriate container: Use a chemically compatible, leak-proof container with a secure lid.[5][6] The container must be in good condition and free of damage.[6]
-
Label the container clearly: The label must include:
On-Site Storage
-
Store in a designated Satellite Accumulation Area (SAA): This area must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure secondary containment: Store the waste container in a secondary container to prevent spills from reaching drains.[8]
-
Keep containers closed: Waste containers must remain sealed except when adding waste.[5][8]
Final Disposal
-
Contact your institution's EHS or equivalent department: Schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Follow institutional protocols: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Caption: Emergency spill response workflow for this compound.
In case of a spill:
-
Evacuate and Alert: Immediately clear the area and inform nearby personnel.
-
Notify: Inform your laboratory supervisor and your institution's EHS department.
-
Consult the SDS: The Safety Data Sheet will provide specific instructions for spill cleanup.
-
Cleanup: If the spill is small and you are trained to do so, use an appropriate chemical spill kit. Always wear the prescribed PPE.
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be collected, containerized, labeled, and disposed of as hazardous waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. eosmedchem.com [eosmedchem.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. mcneese.edu [mcneese.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling BIO-32546
Disclaimer: Specific safety data, handling, and disposal information for a substance labeled "BIO-32546" is not publicly available. The following guidance is based on general best practices for handling potentially hazardous biological and chemical substances in a laboratory setting. Researchers must consult the supplier-provided Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for specific protocols before handling any new substance.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE for handling any new substance.[1][2] The following table summarizes general PPE recommendations for working with potentially hazardous materials in a laboratory.
| Protection Type | PPE Item | Purpose | Examples of Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Protects eyes from splashes and projectiles.[3][4][5] | Required for all general laboratory work where hazardous materials are present.[2][3] |
| Chemical Splash Goggles | Provides a tighter seal around the eyes for better protection from chemical splashes.[3] | Working with larger volumes of corrosive or hazardous liquids. | |
| Face Shield | Protects the entire face from splashes and projectiles.[1] | Should be worn in conjunction with safety glasses or goggles when there is a high risk of splashing. | |
| Hand Protection | Nitrile Gloves | Offers protection against a wide range of biological and chemical hazards.[2][3] | The preferred choice for general laboratory use.[2][3] |
| Latex Gloves | Can be used for biological samples, but nitrile is often preferred due to latex allergies. | Handling of some biological materials where chemical resistance is not a primary concern. | |
| Chemical-Resistant Gloves | Specific glove materials (e.g., butyl rubber, neoprene) should be selected based on the specific chemical being handled. | Handling highly corrosive or toxic chemicals. | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[2][4] | Must be worn when handling chemicals, biological, or radioactive materials.[4] |
| Gown | Provides more extensive coverage than a lab coat and is often disposable.[5] | Used for procedures with a higher risk of contamination or in higher biosafety level laboratories. | |
| Apron | Provides an additional layer of protection against chemical splashes.[3] | Recommended when working with large volumes of corrosive or hazardous liquids. | |
| Respiratory Protection | N-95 Respirator | Protects against airborne particulates.[1] | Working with materials that may generate hazardous aerosols. |
| Half or Full-Face Respirator | Provides a higher level of respiratory protection with specific cartridges for different types of vapors and gases.[3] | Required for handling volatile or highly toxic substances. |
Experimental Workflow
The following diagram outlines a general workflow for handling a new or potentially hazardous substance in a laboratory setting.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
